molecular formula C9H10FNO3 B595821 Methyl 2-amino-4-fluoro-5-methoxybenzoate CAS No. 159768-51-1

Methyl 2-amino-4-fluoro-5-methoxybenzoate

Katalognummer: B595821
CAS-Nummer: 159768-51-1
Molekulargewicht: 199.181
InChI-Schlüssel: YNDCEJXRQUITDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-4-fluoro-5-methoxybenzoate is a fluorinated benzoate ester compound serving as a versatile building block in organic synthesis and medicinal chemistry research. The strategic incorporation of fluorine atoms and methoxy groups into molecular architectures is a common strategy in drug discovery to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Note on Applications: Specific published research applications for this exact compound are not readily available in public sources. To create a more compelling and accurate product description, it is recommended to consult internal research data or specialized scientific databases for information on its specific uses, such as its role in developing particular active compounds or its performance in specific chemical reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2-amino-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCEJXRQUITDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711893
Record name Methyl 2-amino-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159768-51-1
Record name Benzoic acid, 2-amino-4-fluoro-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159768-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-fluoro-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 2-amino-4-fluoro-5-methoxybenzoate" synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Methyl 2-amino-4-fluoro-5-methoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a predictive overview of the synthesis and properties of this compound. As of this writing, there is a lack of specific experimental data for this particular isomer in published literature. The proposed synthetic route and predicted properties are based on established chemical principles and data from structurally related compounds.

Introduction

This compound is a substituted anthranilate derivative. Compounds of this class are valuable intermediates in medicinal chemistry and materials science due to the presence of multiple functional groups—an aromatic amine, a methyl ester, a fluoro group, and a methoxy group—which allow for diverse chemical modifications. Substituted aminobenzoates are key structural motifs in a variety of biologically active molecules. This guide outlines a plausible synthetic pathway and predicts the physicochemical properties of this compound to facilitate future research and application.

Proposed Synthesis

A reliable and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro-aromatic compound. Therefore, a plausible two-step synthesis for this compound is proposed, starting from the hypothetical precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid.

The proposed synthetic workflow involves:

  • Esterification: Conversion of the carboxylic acid group of 4-fluoro-5-methoxy-2-nitrobenzoic acid to a methyl ester.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product.

Synthesis_Workflow start 4-fluoro-5-methoxy-2-nitrobenzoic acid intermediate Methyl 4-fluoro-5-methoxy-2-nitrobenzoate start->intermediate  Methanol, H₂SO₄ (cat.) Reflux product This compound intermediate->product  H₂, Pd/C Methanol

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, estimated by comparison with structurally similar molecules. These values should be confirmed by experimental analysis.

PropertyPredicted ValueNotes and Analogous Compounds
CAS Number Not available-
Molecular Formula C₉H₁₀FNO₃-
Molecular Weight 199.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on similar substituted aminobenzoates.
Melting Point 130-150 °CPredicted to be in a range similar to related isomers. For example, Methyl 4-amino-2-methoxybenzoate has a melting point of 155-159 °C.[1][2]
Boiling Point Not availableHigh boiling point expected due to polarity and molecular weight.
Solubility Likely soluble in methanol, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water.Typical solubility for polar organic compounds. Methyl 4-aminobenzoate is soluble in alcohol and ether, and slightly soluble in water.[3][4]

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis. Standard laboratory safety procedures should be followed.

Step 1: Esterification of 4-fluoro-5-methoxy-2-nitrobenzoic acid

This procedure is based on the Fischer esterification method, a common acid-catalyzed esterification.

Materials and Reagents:

  • 4-fluoro-5-methoxy-2-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (10-15 volumes).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with continuous stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Subsequently, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-fluoro-5-methoxy-2-nitrobenzoate.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Step 2: Reduction of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

This procedure uses catalytic hydrogenation, a widely used method for the reduction of nitro groups.

Materials and Reagents:

  • Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite or another filtration aid

  • Round-bottom flask, magnetic stirrer, hydrogenation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (1.0 eq.) and dissolve it in methanol (15-20 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

  • The resulting product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the substituted aminobenzoate scaffold is present in numerous pharmacologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. Therefore, this compound represents a novel building block for the synthesis of new chemical entities for biological screening.

Biological_Relevance target_compound Methyl 2-amino-4-fluoro- 5-methoxybenzoate scaffold Substituted Aminobenzoate Scaffold target_compound->scaffold is a applications Potential Biological Activities scaffold->applications act1 Anti-inflammatory applications->act1 act2 Antimicrobial applications->act2 act3 Anticancer applications->act3

Caption: Potential biological relevance of the target compound based on its core scaffold.

References

Spectroscopic Profile of Methyl 2-amino-4-fluoro-5-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-4-fluoro-5-methoxybenzoate (CAS No: 159768-51-1), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic and methodological information.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 159768-51-1

  • Molecular Formula: C₉H₁₀FNO₃

  • Molecular Weight: 199.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.03d12.5H-6
6.55d8.0H-3
4.99s-NH₂
3.79s-OCH₃ (ester)
3.77s-OCH₃ (aromatic)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
167.3C=O (ester)
147.8 (d, J=242.0 Hz)C-4
142.9C-5
138.8C-2
113.8 (d, J=2.0 Hz)C-1
111.9 (d, J=24.0 Hz)C-6
100.2 (d, J=21.0 Hz)C-3
56.1OCH₃ (aromatic)
51.5OCH₃ (ester)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3483, 3370StrongN-H stretching (amine)
1685StrongC=O stretching (ester)
1625StrongN-H bending (amine)
1525StrongC=C stretching (aromatic)
1260StrongC-O stretching (ester)
1210StrongC-O stretching (ether)
1100StrongC-F stretching
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
199100[M]⁺ (Molecular Ion)
16885[M - OCH₃]⁺
14060[M - COOCH₃]⁺
11245[M - COOCH₃ - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The spectrum was baseline corrected and is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization Method: Electron Ionization (EI) was used at an ionization energy of 70 eV.

  • Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector recorded the abundance of each ion.

  • Data Processing: The mass spectrum was plotted as relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Functional Groups Connectivity IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation

Caption: Workflow for Spectroscopic Analysis.

"Methyl 2-amino-4-fluoro-5-methoxybenzoate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl Aminofluoromethoxybenzoates

Introduction

Physicochemical Data of Methyl Aminofluoromethoxybenzoate Isomers

Due to the absence of specific data for Methyl 2-amino-4-fluoro-5-methoxybenzoate, the following table summarizes the CAS number and molecular weight of several known isomers. This data is crucial for researchers in identifying and characterizing these compounds.

Compound NameCAS NumberMolecular Weight ( g/mol )
Methyl 4-amino-5-fluoro-2-methoxybenzoate617246-14-7199.18
Methyl 2-amino-4-fluoro-3-methoxybenzoate2092362-15-5Not Available
Methyl 2-amino-4-methoxybenzoate50413-30-4181.19
Methyl 2-amino-4,5-dimethoxybenzoate26759-46-6211.22

Role in Medicinal Chemistry and Drug Discovery

Fluorinated aromatic compounds are of significant interest in modern drug discovery. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties.[1][2][3][4] For instance, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that site, thereby improving the metabolic stability and bioavailability of a drug.[3][5] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.[4]

The general class of aminobenzoic acid derivatives serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobial agents.[6] The combination of these features in methyl aminofluoromethoxybenzoates makes them attractive building blocks for the synthesis of novel therapeutic candidates.

Experimental Protocols: General Synthesis of Substituted Aminobenzoic Acid Esters

The synthesis of substituted aminobenzoic acid esters can be achieved through various methods. A common approach involves the esterification of the corresponding aminobenzoic acid.

General Protocol for Fischer Esterification of a Substituted p-Aminobenzoic Acid:

This protocol describes a general method for the synthesis of a methyl ester from a p-aminobenzoic acid derivative.

Materials and Reagents:

  • Substituted p-Aminobenzoic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted p-aminobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude methyl ester product, which can be further purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway for a Methyl Aminofluoromethoxybenzoate Isomer

G General Synthetic Pathway for a Methyl Aminofluoromethoxybenzoate Isomer A Substituted Nitrobenzoic Acid B Methyl Ester Intermediate A->B Esterification (Methanol, H2SO4) C Methyl Aminofluoromethoxybenzoate B->C Reduction (e.g., H2, Pd/C)

Caption: A generalized two-step synthesis of a methyl aminofluoromethoxybenzoate isomer.

Logical Workflow for Small Molecule Drug Discovery

G Small Molecule Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development A Target Identification & Validation B Hit Identification (High-Throughput Screening) A->B C Hit-to-Lead Optimization B->C D Lead Optimization C->D E In Vitro & In Vivo Studies (ADME/Tox) D->E F Candidate Selection E->F G Clinical Trials (Phase I, II, III) F->G H Regulatory Approval G->H

Caption: A simplified workflow for the discovery and development of small molecule drugs.[7][8][9][10]

References

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of substituted aminobenzoic acids, a class of compounds that has profoundly impacted modern medicine. From the revolutionary advent of local anesthetics to the development of life-saving antimicrobial and diuretic agents, the journey of these molecules is one of scientific ingenuity and relentless innovation. This document provides a comprehensive overview of key milestones, detailed experimental protocols for their synthesis and evaluation, and an exploration of their fundamental mechanisms of action, supported by quantitative data and visual pathway diagrams.

The Genesis: From Cocaine's Perils to Procaine's Promise

The story of substituted aminobenzoic acids begins with the quest for a safer alternative to cocaine, the first effective local anesthetic. While revolutionary, cocaine's addictive properties and toxicity spurred chemists to seek a synthetic substitute. This endeavor led to the identification of the p-aminobenzoic acid (PABA) scaffold as a crucial pharmacophore.

The breakthrough came in 1905 when Alfred Einhorn synthesized procaine, the 2-(diethylamino)ethyl ester of p-aminobenzoic acid.[1] Marketed as Novocain, it became the prototype for a new class of local anesthetics, offering effective nerve blockade with a significantly improved safety profile. This discovery opened the floodgates for the development of a vast array of substituted aminobenzoic acid derivatives with tailored potencies, durations of action, and therapeutic applications.

Core Compound Profile: Procaine

Procaine remains a cornerstone in understanding the structure-activity relationships of substituted aminobenzoic acids. Its synthesis, a classic example of esterification, is a foundational experimental protocol in medicinal chemistry.

Synthesis of Procaine

Procaine can be synthesized through two primary routes. The first involves the direct reaction of benzocaine with 2-diethylaminoethanol.[1] The second, and more common industrial method, starts with the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. This is followed by esterification with 2-diethylaminoethanol to form nitrocaine, which is then reduced to procaine.[1]

Quantitative Data Summary

The therapeutic efficacy of substituted aminobenzoic acids is intrinsically linked to their chemical structure. The following tables summarize key quantitative data, offering a comparative analysis of various derivatives.

Table 1: Local Anesthetic Activity of Selected Substituted Aminobenzoic Acid Derivatives

CompoundStructureTargetIC50 (µM)Reference
Procaine2-(diethylamino)ethyl 4-aminobenzoateVoltage-gated sodium channels~200-500[2]
BenzocaineEthyl 4-aminobenzoateVoltage-gated sodium channels79.4 ± 3.9[3]
Lidocaine2-(diethylamino)-N-(2,6-dimethylphenyl)acetamideVoltage-gated sodium channels~100-200[2]
Tetracaine2-(dimethylamino)ethyl 4-(butylamino)benzoateVoltage-gated sodium channels~10-20[4]

Table 2: Antimicrobial Activity of Selected 4-Aminobenzoic Acid Derivatives

CompoundTarget OrganismMIC (µM)Reference
4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoic acidStaphylococcus aureus15.62[5]
4-[(5-bromo-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus15.62[5]
Isatin-aminobenzoic acid hybrid 2aStaphylococcus aureus90[6]
Isatin-aminobenzoic acid hybrid 2aBacillus subtilis90[6]

Table 3: Diuretic Activity of Selected Aminobenzoic Acid Derivatives in Dogs

CompoundRoute of AdministrationEffective Dose (mg/kg)Reference
4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy) benzoic acidIntravenous0.001[7]
Furosemide (for comparison)Intravenous0.1[8]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a foundational substituted aminobenzoic acid and the evaluation of its biological activity.

Synthesis of Benzocaine

Objective: To synthesize ethyl 4-aminobenzoate (benzocaine) from p-aminobenzoic acid (PABA) via Fischer esterification.[1][9][10][11]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker (200 mL)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12 mL of absolute ethanol with stirring.[11]

  • Carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form.[11]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[11]

  • After the reflux period, allow the reaction mixture to cool to room temperature.[11]

  • Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[11]

  • Slowly neutralize the mixture by adding approximately 10 mL of 10% sodium carbonate solution while stirring until the pH is approximately 8. Effervescence will be observed.[11]

  • Collect the resulting white precipitate of benzocaine by vacuum filtration using a Büchner funnel.[9][11]

  • Wash the precipitate with three 10 mL portions of cold water.[11]

  • Dry the product in an oven or under vacuum.[9]

  • The purity of the synthesized benzocaine can be assessed by measuring its melting point (88-90 °C) and through techniques like Thin Layer Chromatography (TLC).[10]

Evaluation of Local Anesthetic Efficacy: Rat Sciatic Nerve Block Model

Objective: To assess the sensory and motor blockade duration of a substituted aminobenzoic acid derivative using a rat sciatic nerve block model.[12][13][14]

Materials:

  • Sprague-Dawley rats

  • Test compound solution (e.g., substituted aminobenzoic acid derivative)

  • Positive control (e.g., lidocaine or bupivacaine solution)[12]

  • Saline solution (0.9%) as a negative control[12]

  • Nerve stimulator

  • Insulated needle

  • Hot plate or radiant heat source[12][13]

  • Forceps

Procedure:

  • Animal Preparation: Anesthetize the rat according to approved institutional protocols. Shave the fur over the hip and thigh of the hind limb to be injected.

  • Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity. The injection site is located just posterior to the midpoint between these two landmarks.[12]

  • Nerve Localization and Injection: Insert the insulated needle connected to a nerve stimulator set at a low current (e.g., 0.2 mA). Advance the needle until a motor response (e.g., paw twitch) is elicited, indicating proximity to the sciatic nerve.[12][13] Inject a small volume (e.g., 0.2 mL) of the test compound, positive control, or saline.[13]

  • Assessment of Motor Block: At predetermined time intervals, assess the motor function of the injected limb. This can be done using a grip strength meter or a qualitative scoring system (e.g., observing gait and posture).[13][14]

  • Assessment of Sensory Block: At the same time intervals, evaluate the sensory blockade using a thermal stimulus. Place the rat's hind paw on a hot plate set to a specific temperature (e.g., 52-55°C) and record the latency to paw withdrawal.[12][13] An increased withdrawal latency indicates a sensory block. A cut-off time should be established to prevent tissue damage.[12]

  • Data Analysis: Plot the motor and sensory block scores or latencies against time to determine the onset, duration, and intensity of the anesthetic effect for each compound.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The diverse therapeutic effects of substituted aminobenzoic acids stem from their specific interactions with molecular targets.

Local Anesthetics: Blocking the Pain Pathway

Substituted aminobenzoic acid-based local anesthetics exert their effect by blocking voltage-gated sodium channels in nerve cell membranes. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals.

SodiumChannelBlock cluster_membrane Neuronal Membrane cluster_drug Local Anesthetic Action cluster_effect Physiological Effect Na_Channel_Resting Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Na_Channel_Blocked Sodium Channel (Blocked State) Na_Channel_Open->Na_Channel_Blocked Na_Channel_Inactive->Na_Channel_Resting Repolarization Na_Channel_Inactive->Na_Channel_Blocked No_AP No Action Potential Propagation Na_Channel_Blocked->No_AP LocalAnesthetic Local Anesthetic LocalAnesthetic->Na_Channel_Open Binds to open channel LocalAnesthetic->Na_Channel_Inactive Binds to inactive channel Pain_Blocked Pain Signal Blocked No_AP->Pain_Blocked

Mechanism of action for local anesthetics.
Sulfonamides: A Landmark in Antimicrobial Chemotherapy

Derivatives of p-aminobenzoic acid, specifically the sulfonamides, were the first class of effective systemic antibacterial agents. Their mechanism of action is a classic example of competitive inhibition. Bacteria synthesize their own folic acid, an essential nutrient, using PABA as a precursor. Sulfonamides, being structurally similar to PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase, thus halting folic acid synthesis and preventing bacterial growth.

SulfonamideMechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Pteridine Dihydropteridine pyrophosphate Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Synthesis Inhibition Competitive Inhibition DHPS->Inhibition FolicAcid Folic Acid DHF->FolicAcid Further Steps Sulfonamide Sulfonamide Sulfonamide->Inhibition NoFolicAcid Folic Acid Synthesis Blocked Inhibition->NoFolicAcid Bacteriostasis Bacteriostasis NoFolicAcid->Bacteriostasis

Mechanism of action for sulfonamide antibiotics.

Experimental Workflow: From Synthesis to Efficacy Screening

The development of novel substituted aminobenzoic acid derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

DrugDiscoveryWorkflow start Start: Identify Therapeutic Need synthesis Synthesis of Substituted Aminobenzoic Acid Derivatives start->synthesis purification Purification and Characterization (e.g., Recrystallization, NMR, HPLC) synthesis->purification in_vitro In Vitro Efficacy Screening (e.g., Enzyme Assays, Cell-based Assays) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Efficacy and Safety Testing (e.g., Animal Models) lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical clinical Clinical Trials preclinical->clinical end End: New Drug Application clinical->end

References

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorinated aminobenzoates, a key structural motif in many local anesthetics and other therapeutic agents, represent a compelling class of compounds where this strategy is employed to modulate physicochemical properties and, consequently, biological activity. The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity (pKa), solubility, and metabolic stability, thereby influencing its pharmacokinetics and pharmacodynamics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated aminobenzoates, detailed experimental protocols for their determination, and a visualization of their mechanism of action.

Core Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to aminobenzoate scaffolds. These alterations are not always predictable and are highly dependent on the position and number of fluorine atoms.

Data Presentation

Table 1: pKa and Lipophilicity (LogP) of Selected Aminobenzoates

Compound NameStructurepKaLogP
Procaine2-(diethylamino)ethyl 4-aminobenzoate8.7 (amine)2.14
Benzocaineethyl 4-aminobenzoate~2.5 (amine)1.87
3-(Trifluoromethyl)aniline3-(Trifluoromethyl)benzenamine3.492.09-2.16
Anthranilic acid2-aminobenzoic acid4.89 (acid), 1.95 (amine)0.78

Note: Data for a comprehensive series of directly comparable fluorinated aminobenzoates is limited. The presented data illustrates the properties of the core structures.

Table 2: Melting Point and Solubility of Selected Aminobenzoates

Compound NameStructureMelting Point (°C)Solubility
Procaine2-(diethylamino)ethyl 4-aminobenzoate619450 mg/L in water (30 °C)[3]
Benzocaineethyl 4-aminobenzoate88-90Sparingly soluble in water
4-Amino-3-(trifluoromethyl)benzoic acid4-Amino-3-(trifluoromethyl)benzoic acid204-206Soluble in DMSO, Methanol
3,5-Bis(trifluoromethyl)benzoic acid3,5-Bis(trifluoromethyl)benzoic acid142-143Slightly soluble in water

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

pKa Determination: Potentiometric Titration

Principle: This method involves the gradual titration of an acidic or basic solution of the analyte with a standardized titrant of the opposite nature. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

  • Apparatus: A calibrated pH meter with a suitable electrode, a burette, a stirrer, and a titration vessel.

  • Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), and a solution of the test compound at a known concentration (typically 1-10 mM).

  • Procedure:

    • Dissolve a precisely weighed amount of the fluorinated aminobenzoate in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

    • Place the solution in the titration vessel and immerse the pH electrode.

    • Begin stirring the solution and record the initial pH.

    • Add the titrant in small, accurately measured increments.

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest portion of the titration curve.

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Lipophilicity (LogP) Determination: Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP). It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.

Detailed Methodology:

  • Apparatus: Separatory funnels or screw-capped tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Reagents: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol), and the fluorinated aminobenzoate.

  • Procedure:

    • Prepare a stock solution of the fluorinated aminobenzoate in either n-octanol or water.

    • Add a known volume of this solution to a separatory funnel containing a known volume of the other solvent.

    • Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical method.

  • Data Analysis:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]water.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Solubility Determination: Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate.

Detailed Methodology:

  • Apparatus: Vials or flasks with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for concentration measurement.

  • Reagents: The fluorinated aminobenzoate and the desired solvent (e.g., water, buffer of specific pH).

  • Procedure:

    • Add an excess amount of the solid fluorinated aminobenzoate to a vial containing a known volume of the solvent.

    • Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

    • After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method.

  • Data Analysis:

    • The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination: Capillary Method

Principle: This is a common and straightforward method to determine the melting point of a solid. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.

Detailed Methodology:

  • Apparatus: A melting point apparatus with a heating block, a light source, and a magnifying lens for observation. Capillary tubes (sealed at one end).

  • Procedure:

    • Ensure the sample of the fluorinated aminobenzoate is dry and finely powdered.

    • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting).

  • Data Analysis:

    • The melting point is reported as a range between the onset and completion of melting. For a pure compound, this range is typically narrow (1-2 °C).

Mandatory Visualization

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Many fluorinated aminobenzoates, particularly those with local anesthetic properties, exert their effects by blocking voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.

G Mechanism of Local Anesthetic Action on Voltage-Gated Sodium Channels cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel Na_in Na+ Na_channel->Na_in Block Blockade of Na+ Influx Na_channel->Block LA_BH Local Anesthetic (Cationic Form, BH+) LA_B Local Anesthetic (Neutral Form, B) LA_BH->LA_B Equilibration (Higher pH) LA_B_in Local Anesthetic (Neutral Form, B) LA_B->LA_B_in Membrane Permeation Na_out Na+ Na_out->Na_channel Attempted Influx LA_BH_in Local Anesthetic (Cationic Form, BH+) LA_B_in->LA_BH_in Re-equilibration (Lower pH) LA_BH_in->Na_channel Binding to Channel Pore No_AP Inhibition of Action Potential Block->No_AP

Caption: Local anesthetic inhibition of a voltage-gated sodium channel.

Experimental Workflow: pKa Determination by Potentiometric Titration

The following diagram illustrates the logical flow of determining the acid dissociation constant (pKa) using the potentiometric titration method.

G Workflow for pKa Determination by Potentiometric Titration start Start prep_sample Prepare Analyte Solution (Fluorinated Aminobenzoate) start->prep_sample prep_titrant Prepare Standardized Titrant (Acid/Base) start->prep_titrant calibrate Calibrate pH Meter start->calibrate titrate Perform Titration: Add Titrant Incrementally & Record pH prep_sample->titrate prep_titrant->titrate calibrate->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Analyze Titration Curve: Determine Inflection Point plot->analyze calculate Calculate pKa analyze->calculate end End calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The incorporation of fluorine into the aminobenzoate scaffold offers a powerful strategy for fine-tuning the physicochemical properties of these molecules. Understanding the impact of fluorination on pKa, lipophilicity, solubility, and melting point is essential for the rational design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these critical parameters. Furthermore, the visualization of the mechanism of action highlights the molecular basis of the pharmacological effects of many fluorinated aminobenzoates. Further research is warranted to build a more comprehensive and comparative dataset of the physicochemical properties of a wider range of fluorinated aminobenzoates to facilitate more precise structure-activity relationship studies.

References

The Biological Significance of Fluorinated Aromatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic compounds has become a pivotal strategy in modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. This technical guide provides a comprehensive overview of the biological relevance of fluorinated aromatic compounds, detailing their impact on drug-receptor interactions, metabolic pathways, and overall efficacy. The guide also presents detailed experimental protocols and quantitative data to aid researchers in the design and evaluation of novel fluorinated molecules.

The Impact of Fluorination on Physicochemical and Biological Properties

The strategic incorporation of fluorine atoms into aromatic rings can dramatically alter a molecule's properties, leading to enhanced therapeutic or agrochemical potential.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance of molecules to metabolic degradation. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be blocked, leading to a longer biological half-life and improved bioavailability. For example, the introduction of fluorine atoms into the cholesterol absorption inhibitor ezetimibe was a key step in its development, significantly improving its metabolic stability and in vivo potency.

Modulation of Physicochemical Properties

Fluorination significantly influences the electronic properties of an aromatic ring, which in turn affects the acidity (pKa) and lipophilicity (logP) of the molecule.

  • pKa Alteration: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near a basic functional group, such as an amine, it can lower the pKa, reducing the extent of protonation at physiological pH. This can lead to improved membrane permeability and cellular uptake.

  • Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is often considered a lipophilic hydrogen isostere, the introduction of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease lipophilicity depending on the overall molecular environment. This ability to fine-tune lipophilicity is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Binding Affinity and Selectivity

Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions. These interactions can lead to a significant increase in binding affinity and selectivity for the target protein. For instance, the fluorine atom in the fluoroquinolone class of antibiotics enhances their binding to DNA gyrase, contributing to their potent antibacterial activity.

Quantitative Data on Fluorinated Aromatic Compounds

The following tables summarize the impact of fluorination on key physicochemical and biological parameters for a selection of aromatic compounds.

Table 1: Comparison of pKa and logP Values for Fluorinated and Non-Fluorinated Aromatic Compounds

CompoundNon-Fluorinated pKaFluorinated AnalogFluorinated pKaNon-Fluorinated logPFluorinated logPReference
Aniline4.634-Fluoroaniline4.660.901.15[1][2]
Pyridine5.252-Fluoropyridine-0.440.650.29[3]
Imidazole7.144-Fluoroimidazole4.60-0.08-0.13[4]
Benzylamine9.334-Fluorobenzylamine9.091.091.24[3]

Table 2: Comparison of Biological Activity (IC50/Ki) for Fluorinated and Non-Fluorinated Enzyme Inhibitors

Target EnzymeNon-Fluorinated InhibitorNon-Fluorinated IC50/KiFluorinated InhibitorFluorinated IC50/KiFold ChangeReference
PDE9Compound 9a 12 nM (IC50)Compound 8a (fluorinated analog)38 nM (IC50)0.32x
PI3KδCPL30241529 nM (IC50)Fluorinated Analog 6 11 nM (IC50)2.6x[5][6]
Androgen ReceptorTestosterone29 nM (Ki)RAD140 (SARM)7 nM (Ki)4.1x[7]
Carbonic Anhydrase IXCompound 34 25.3 nM (Ki)Compound 35 (fluorinated analog)5.1 nM (Ki)5.0x

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated aromatic compounds.

Synthesis of Fluorinated Aromatic Compounds

This protocol describes a multi-step synthesis of 4-fluoroisoquinoline, a valuable building block in medicinal chemistry.

Materials:

  • Isoquinoline hydrobromide salt

  • Bromine

  • Ammonia

  • Fluoroboric acid

  • Sodium nitrite

  • Various organic solvents (e.g., hexane, dichloromethane) and reagents for workup.

Procedure:

  • Bromination: The bromination of isoquinoline hydrobromide salt is performed to yield 4-bromoisoquinoline. This reaction is typically carried out at elevated temperatures.

  • Ammonolysis: The resulting 4-bromoisoquinoline undergoes ammonolysis to produce 4-aminoisoquinoline.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): 4-aminoisoquinoline is treated with fluoroboric acid and sodium nitrite to form the diazonium fluoroborate salt.

  • Decomposition: The diazonium salt is then decomposed, typically by heating, to yield crude 4-fluoroisoquinoline.

  • Purification: The crude product is purified by distillation or chromatography to obtain pure 4-fluoroisoquinoline.

Note: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

This protocol outlines the synthesis of 2-substituted fluorinated benzimidazoles via microwave-assisted condensation.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • 4-Fluoroaniline

  • Various substituted aldehydes

  • Reagents for esterification, reduction, and cyclization (e.g., methanol, SnCl2, microwave reactor).

Procedure:

  • Esterification: 4-Fluoro-3-nitrobenzoic acid is esterified, for example, using methanol in the presence of an acid catalyst.

  • Nucleophilic Aromatic Substitution: The resulting ester is reacted with 4-fluoroaniline to substitute the fluorine at position 4.

  • Reduction: The nitro group is reduced to an amine, for instance, using tin(II) chloride.

  • Microwave-Assisted Cyclization: The resulting diamine is condensed with a variety of substituted aldehydes in a microwave reactor at elevated temperature (e.g., 110 °C) for a short duration (3-8 minutes) to yield the corresponding 2-substituted fluorinated benzimidazoles.

  • Purification: The products are purified by recrystallization or column chromatography.

Biological Evaluation

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Pooled human or animal liver microsomes

  • Test compound stock solution (e.g., in DMSO)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and microsomes in phosphate buffer.

  • Incubation: Pre-warm the microsomal solution at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the compound to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

This protocol evaluates the efficacy of a potential fungicide against the plant pathogen Fusarium graminearum.

Materials:

  • Fusarium graminearum culture

  • Potato Dextrose Agar (PDA)

  • Test compound (potential fungicide)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium and amend it with the test compound at various concentrations. A control plate with no test compound should also be prepared.

  • Inoculation: Place a mycelial plug from a fresh F. graminearum culture onto the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25 °C).

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound compared to the control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth).

Visualizing Biological Processes and Workflows

Graphviz diagrams are used to illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated aromatic compounds.

PI3K/Akt Signaling Pathway Inhibition

Fluorinated aromatic compounds are being investigated as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Fluorinated_Inhibitor Fluorinated Aromatic Inhibitor Fluorinated_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated aromatic compound.

Experimental Workflow for 19F NMR Fragment-Based Screening

¹⁹F NMR is a powerful technique for identifying and characterizing the binding of small, fluorinated fragments to a protein target.

F19_NMR_Workflow cluster_setup Screening Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_validation Hit Validation & Characterization Library Fluorinated Fragment Library NMR_Tube Prepare NMR Samples (Target + Fragment Mixture) Library->NMR_Tube Target Protein Target Target->NMR_Tube NMR_Spec Acquire 1D ¹⁹F NMR Spectra NMR_Tube->NMR_Spec CSP Analyze Chemical Shift Perturbations (CSPs) NMR_Spec->CSP Hit_ID Identify Hits (Significant CSPs) CSP->Hit_ID Titration ¹⁹F NMR Titration Hit_ID->Titration Kd Determine Dissociation Constant (Kd) Titration->Kd SAR Structure-Activity Relationship (SAR) Kd->SAR

Caption: Workflow for fragment-based screening using ¹⁹F NMR spectroscopy.

Conclusion

The incorporation of fluorine into aromatic compounds is a well-established and powerful strategy in the design of novel pharmaceuticals and agrochemicals. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and biological properties, leading to compounds with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working in this exciting and impactful field. As our understanding of the subtle effects of fluorination continues to grow, so too will the opportunities for the rational design of the next generation of therapeutics and crop protection agents.

References

The Strategic Role of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Substituted aminobenzoic acids, and their ester derivatives, are privileged synthons in pharmaceutical research, serving as versatile starting materials for a wide array of therapeutic agents. This technical guide delves into the significance of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its closely related isomers as pivotal starting materials in drug discovery. While specific data for this compound is not extensively available in public domains, this guide will provide a comprehensive overview of the synthesis, applications, and biological significance of analogous fluorinated aminobenzoic acid esters, equipping researchers and drug development professionals with the necessary insights for leveraging this important chemical class.

Physicochemical Properties and Strategic Advantages of Fluorination

The introduction of a fluorine atom into an aminobenzoate scaffold imparts several advantageous properties that are highly sought after in drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Data of Related Isomers:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
Methyl 4-amino-5-fluoro-2-methoxybenzoate617246-14-7C₉H₁₀FNO₃199.18[1]
Methyl 2-amino-4-fluoro-3-methoxybenzoate2092362-15-5C₉H₁₀FNO₃199.18[2]
Methyl 5-amino-2-fluoro-4-methylbenzoate1504965-88-1C₉H₁₀FNO₂183.18

Synthetic Strategies for Fluorinated Aminobenzoic Acid Esters

The synthesis of fluorinated aminobenzoic acid esters typically involves multi-step sequences that often begin with commercially available substituted nitrobenzoic acids or anilines. Common synthetic transformations include nitration, reduction, halogenation, and esterification.

Generalized Synthetic Workflow:

G A Substituted Aniline/Nitrobenzoic Acid B Nitration A->B HNO₃/H₂SO₄ C Reduction of Nitro Group B->C Fe/HCl or H₂/Pd-C D Halogenation (e.g., Fluorination) C->D Selectfluor or other fluorinating agent E Esterification D->E CH₃OH/H⁺ F Final Product: Methyl Aminofluoromethoxybenzoate E->F

Caption: A generalized synthetic workflow for the preparation of methyl aminofluoromethoxybenzoate derivatives.

Detailed Experimental Protocol: Synthesis of a Related Isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate

A representative protocol for the synthesis of a halogenated aminobenzoate ester is the preparation of methyl 4-amino-5-chloro-2-methoxybenzoate, which can be adapted for the synthesis of fluorinated analogs.

  • Methylation: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution to yield 4-amino-2-methoxybenzoic acid methyl ester.

  • Chlorination: The resulting 4-amino-2-methoxy-methyl benzoate is then reacted with N-chlorosuccinimide (NCS) in a DMF solution at 65-75°C.

  • Work-up: The reaction mixture is poured into ice water to precipitate the solid product, which is then filtered and dried to yield methyl 4-amino-5-chloro-2-methoxybenzoate with a reported yield of 87.5-88.3%[3].

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

Fluorinated aminobenzoic acid esters are key intermediates in the synthesis of a variety of biologically active heterocyclic compounds, most notably quinazolines and quinazolinones. These scaffolds are present in numerous approved drugs and clinical candidates.

Role in the Synthesis of Kinase Inhibitors:

One of the most significant applications of substituted anilines, including fluorinated aminobenzoates, is in the synthesis of kinase inhibitors for oncology. For instance, the quinazoline core of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, is constructed from precursors derived from substituted anthranilic acids. While a direct synthesis from this compound is not documented, analogous structures are employed in similar synthetic routes.

G A Methyl Aminofluoromethoxybenzoate Derivative B Cyclization with Formamide or equivalent A->B C Quinazolinone Core B->C D Chlorination (e.g., SOCl₂) C->D E Substituted Quinazoline D->E F Nucleophilic Substitution with a substituted aniline E->F G Final Kinase Inhibitor (e.g., Gefitinib analog) F->G

Caption: A representative synthetic pathway from a methyl aminofluoromethoxybenzoate derivative to a kinase inhibitor.

Biological Activity of Downstream Compounds

The incorporation of the fluorinated aminobenzoate moiety can lead to compounds with a wide range of biological activities. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability.

Potential Therapeutic Areas:

  • Oncology: As precursors to kinase inhibitors targeting EGFR, VEGFR, and other key signaling proteins in cancer.

  • Anti-inflammatory: Derivatives of fluorinated benzoic acids have been explored as inhibitors of enzymes such as cyclooxygenase (COX).

  • Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity can aid in the development of drugs that can cross the blood-brain barrier.

Quantitative Data on Related Biologically Active Molecules:

Compound ClassTargetIC50 / ActivityReference
Quinazoline-based EGFR inhibitorsEGFRVaries (nM range)[4]
Quinazolin-4(3H)-one derivativesAldose ReductaseVaries (µM range)

Conclusion

This compound and its isomers represent a valuable class of starting materials for drug discovery. Their utility stems from the strategic placement of amino, fluoro, and methoxy substituents on a versatile benzoic acid scaffold. While the specific subject of this guide appears to be a novel or less-studied compound, the principles and applications outlined, based on its close analogs, provide a strong foundation for its potential use in the synthesis of next-generation therapeutics. The strategic incorporation of fluorine continues to be a powerful approach in medicinal chemistry, and the exploration of novel fluorinated building blocks like this compound is crucial for the continued advancement of drug discovery.

References

An In-depth Technical Guide to Methyl 2-amino-4-fluoro-5-methoxybenzoate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-fluoro-5-methoxybenzoate, with the CAS number 180383-93-7, is a substituted anthranilate derivative. Its molecular structure, featuring an amino group, a methyl ester, a fluorine atom, and a methoxy group on the benzene ring, makes it a potentially valuable intermediate in the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups provides multiple reactive sites for the construction of various scaffolds, particularly in the field of medicinal chemistry.

This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor to quinazoline derivatives, a class of compounds with significant therapeutic applications, including as kinase inhibitors in oncology. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide leverages data from closely related analogs and established synthetic methodologies to provide a predictive and practical resource.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized below. For comparative purposes, data for the structurally similar and well-documented compound, Methyl 2-amino-4,5-dimethoxybenzoate, is also included.

PropertyThis compound (Predicted/Calculated)Methyl 2-amino-4,5-dimethoxybenzoate (Experimental)
CAS Number 180383-93-726759-46-6
Molecular Formula C₉H₁₀FNO₃C₁₀H₁₃NO₄
Molecular Weight 199.18 g/mol 211.21 g/mol
Appearance White to off-white solid (predicted)White to light yellow crystalline powder
Melting Point Not available128-131 °C
Boiling Point Not availableNot available
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, DMF) (predicted)Soluble in methanol

Proposed Synthesis

A plausible synthetic route to this compound would likely involve the nitration of a substituted benzoic acid, followed by esterification and subsequent reduction of the nitro group to an amine. The following workflow illustrates a potential synthetic pathway.

G cluster_0 Proposed Synthesis of this compound Start 4-Fluoro-5-methoxy-2-nitrobenzoic acid Esterification Esterification (e.g., SOCl₂, Methanol) Start->Esterification Intermediate Methyl 4-fluoro-5-methoxy-2-nitrobenzoate Esterification->Intermediate Reduction Reduction (e.g., H₂, Pd/C or Fe/HCl) Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

Application as a Precursor for Quinazoline Derivatives

Substituted anthranilates are key starting materials for the synthesis of quinazolines and quinazolinones, which are core structures in many pharmaceutical agents. For instance, several epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, feature a quinazoline scaffold. The amino and ester functionalities of this compound allow for cyclization reactions with various reagents to form the quinazoline ring system.

General Experimental Protocol for Quinazoline Synthesis

The following is a general procedure for the synthesis of a quinazolinone derivative from a methyl anthranilate intermediate, based on established methods like the Niementowski reaction.

Reaction: this compound with Formamide to yield 7-Fluoro-6-methoxyquinazolin-4(3H)-one.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, can act as both reactant and solvent)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Filtration apparatus

Procedure:

  • A mixture of this compound and formamide is placed in a round-bottom flask.

  • The mixture is heated to a temperature typically ranging from 130-180°C.

  • The reaction is stirred at this temperature for several hours (e.g., 4-8 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water to precipitate the product.

  • The resulting solid is collected by vacuum filtration.

  • The crude product is washed with cold water and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Representative Data (based on analogous reactions):

ParameterExpected Value
Reaction Time 4 - 8 hours
Reaction Temperature 130 - 180 °C
Yield 70 - 90% (crude)
Purity (after purification) >95%

Workflow for Quinazoline Synthesis

G cluster_1 General Workflow for Quinazolinone Synthesis Start This compound Reagents Add Formamide Start->Reagents Reaction Heat (130-180°C) Monitor by TLC Reagents->Reaction Workup Cool and Precipitate in Ice-Water Reaction->Workup Isolation Filter and Wash Workup->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification Product 7-Fluoro-6-methoxyquinazolin-4(3H)-one Purification->Product

Caption: General experimental workflow for the synthesis of a quinazolinone derivative.

Signaling Pathway Context: EGFR Inhibition

Quinazoline derivatives synthesized from intermediates like this compound are often designed as kinase inhibitors. The diagram below illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR) and the point of inhibition by a quinazoline-based inhibitor.

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Inhibits Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified EGFR signaling pathway and inhibition by a quinazoline derivative.

Conclusion

This compound presents itself as a promising, yet underexplored, chemical intermediate. Its structural features suggest a high potential for application in the synthesis of complex, biologically active molecules, particularly within the class of quinazoline-based pharmaceuticals. While specific experimental data remains scarce, the principles of organic synthesis and the known reactivity of analogous compounds provide a solid foundation for its utilization in research and development. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in the discovery of novel therapeutics. Researchers and drug development professionals are encouraged to consider this intermediate in their synthetic strategies for accessing novel chemical matter.

Methodological & Application

Application Notes and Protocols for Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for Methyl 2-amino-4-fluoro-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The protocols herein are based on established chemical transformations for analogous compounds and are intended to provide a robust framework for its preparation and use.

Introduction

This compound is a substituted anthranilate derivative of significant interest in medicinal chemistry. The presence of a fluorine atom, a methoxy group, and an amino group on the benzene ring makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy and amino groups provide key points for molecular elaboration.[1][2][3][4][5] This compound serves as a valuable building block for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its nitro precursor are presented below.

PropertyMethyl 4-fluoro-5-methoxy-2-nitrobenzoate (Precursor)This compound (Product)
Molecular Formula C₉H₈FNO₅C₉H₁₀FNO₃
Molecular Weight 229.16 g/mol 199.18 g/mol
Appearance Pale yellow solid (predicted)Off-white to light brown solid (predicted)
Solubility Soluble in methanol, ethyl acetate; insoluble in water (predicted)Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water (predicted)

Experimental Protocols

The synthesis of this compound is proposed as a two-step process, commencing with the nitration of a suitable precursor followed by the reduction of the nitro group.

Step 1: Synthesis of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

This protocol describes the nitration of Methyl 4-fluoro-5-methoxybenzoate.

Materials:

  • Methyl 4-fluoro-5-methoxybenzoate

  • Fuming nitric acid

  • Sulfuric acid

  • Crushed ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add Methyl 4-fluoro-5-methoxybenzoate to the cooled sulfuric acid with stirring, maintaining the temperature below 5°C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoate ester over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 4-fluoro-5-methoxy-2-nitrobenzoate as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group to an amine via catalytic hydrogenation.[7][8]

Materials:

  • Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 4-fluoro-5-methoxy-2-nitrobenzoate in methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add the hydrogen transfer reagent.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The following table summarizes the expected characterization data for the final product.

AnalysisExpected Results
¹H NMR Peaks corresponding to aromatic protons, methoxy protons, amino protons, and methyl ester protons. Chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Resonances for all carbon atoms in the molecule, including the aromatic carbons, methoxy carbon, and ester carbonyl carbon.
Mass Spec (ESI+) [M+H]⁺ peak at m/z 200.07.
Purity (HPLC) >95%
Yield 80-95% (for the reduction step)

Applications in Drug Discovery

Substituted aminobenzoates are crucial building blocks in the pharmaceutical industry.[7] The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutics. The fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles, while the amino and methoxy groups offer sites for further chemical modification to optimize potency and selectivity for a given biological target.[2][3][6] This intermediate is particularly relevant for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other enzyme inhibitors.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start Methyl 4-fluoro-5-methoxybenzoate Nitration Nitration (HNO3, H2SO4) Start->Nitration Precursor Methyl 4-fluoro-5-methoxy-2-nitrobenzoate Nitration->Precursor Reduction Catalytic Hydrogenation (H2, Pd/C) Product This compound Reduction->Product Precursor_ref->Reduction

Caption: A diagram illustrating the two-step synthesis of this compound.

Drug_Discovery_Pathway Application in Kinase Inhibitor Drug Discovery BuildingBlock This compound Derivatization Chemical Synthesis (e.g., amidation, cyclization) BuildingBlock->Derivatization Library Library of Novel Compounds Derivatization->Library Screening High-Throughput Screening Library->Screening LeadCompound Lead Compound Screening->LeadCompound Optimization Lead Optimization (Structure-Activity Relationship) LeadCompound->Optimization DrugCandidate Drug Candidate Optimization->DrugCandidate

Caption: A flowchart depicting the role of this compound in a typical drug discovery pipeline for kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of quinazolinone derivatives, a critical scaffold in medicinal chemistry, starting from Methyl 2-amino-4-fluoro-5-methoxybenzoate. Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antifungal properties[1][2]. The methodologies outlined are based on established synthetic strategies for analogous compounds and are adapted for the specified starting material.

Introduction to Quinazolinone Synthesis

The synthesis of the 4(3H)-quinazolinone core is a cornerstone of many drug discovery programs. A prevalent and effective method involves the initial acylation of an anthranilic acid or its ester derivative to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone[1]. This two-step approach offers great versatility in introducing a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR). Alternative methods include the reaction of anthranilic acid with formamide or urea, often under microwave irradiation to accelerate the reaction[3][4][5].

This application note will focus on a robust two-step synthesis proceeding through a benzoxazinone intermediate, providing a clear and reproducible protocol for researchers.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Substituted-7-fluoro-6-methoxy-4(3H)-quinazolinones

This protocol details the synthesis of a quinazolinone derivative from this compound via a benzoxazinone intermediate.

Part A: Synthesis of the Benzoxazinone Intermediate

Objective: To synthesize the 2-substituted-7-fluoro-6-methoxy-1,3-benzoxazin-4-one intermediate from this compound.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acyl Chloride (e.g., Chloroacetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the reaction mixture, followed by the dropwise addition of the desired acyl chloride (e.g., chloroacetyl chloride, 1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazinone intermediate.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Part B: Synthesis of the Final Quinazolinone Product

Objective: To synthesize the 2,3-disubstituted-7-fluoro-6-methoxy-4(3H)-quinazolinone from the benzoxazinone intermediate.

Materials:

  • Benzoxazinone intermediate from Part A

  • Primary Amine (e.g., Aniline)

  • Glacial Acetic Acid

  • Reflux Condenser

  • Heating Mantle

Procedure:

  • To a solution of the crude benzoxazinone intermediate (1.0 eq) in glacial acetic acid, add the desired primary amine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Data Presentation

The following tables summarize representative quantitative data for analogous quinazolinone syntheses, which can be used as a benchmark for the synthesis from this compound.

Table 1: Representative Yields for Quinazolinone Synthesis

Starting MaterialReaction ConditionsProductYield (%)Reference
Anthranilic Acid & Chloroacetyl Chloride, then Hydrazine HydrateReflux in Ethanol2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one37%[1]
Anthranilic Acid & FormamideConventional Heating (130-135 °C, 2h)Quinazolin-4-one72-96%[3][5]
Anthranilic Acid & FormamideMicrowave IrradiationQuinazolin-4-one87%[5]
2-(2-chlorophenyl)-4H-benzo[d][3][6]oxazin-4-one & Hydrazine HydrateMicrowave Irradiation (800W, 5 min)3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one87%
2-(2-chlorophenyl)-4H-benzo[d][6]oxazin-4-one & Hydrazine HydrateConventional Reflux (10h)3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one79%

Table 2: Characterization Data for a Representative Quinazolinone

The following is an example of characterization data for a synthesized quinazolinone derivative, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

AnalysisResults
Melting Point 154-155 °C
IR (KBr, cm⁻¹) 3461, 1672, 1614, 1471, 1338, 772
¹H-NMR (DMSO-d₆, δ, ppm) 8.20 (1H, dd), 7.84 (1H, dt), 7.69 (1H, d), 7.59-7.42 (5H, m), 5.51 (2H, s)
¹³C-NMR (DMSO-d₆, δ, ppm) 161.5, 154.9, 147.2, 135.4, 135.0, 132.0, 131.1, 130.6, 129.3, 128.0, 127.8, 127.4, 126.6, 121.1

Visualizations

Diagram 1: General Reaction Scheme for Quinazolinone Synthesis

Reaction_Scheme start Methyl 2-amino-4-fluoro- 5-methoxybenzoate intermediate Benzoxazinone Intermediate start->intermediate + Acyl Chloride (Pyridine, DCM) product 2,3-Disubstituted-7-fluoro- 6-methoxy-4(3H)-quinazolinone intermediate->product + Primary Amine (Acetic Acid, Reflux)

Caption: Two-step synthesis of quinazolinones.

Diagram 2: Experimental Workflow for Quinazolinone Synthesis

Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation dissolve Dissolve Starting Material in Anhydrous DCM cool Cool to 0°C dissolve->cool add_reagents Add Pyridine and Acyl Chloride cool->add_reagents react Stir at Room Temperature (4-6 hours) add_reagents->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry dissolve_inter Dissolve Intermediate in Acetic Acid dry->dissolve_inter Crude Intermediate add_amine Add Primary Amine dissolve_inter->add_amine reflux Reflux for 4-8 hours add_amine->reflux precipitate Precipitate in Ice Water reflux->precipitate filter_dry Filter and Dry Product precipitate->filter_dry purify Purification (Recrystallization) filter_dry->purify Crude Product

Caption: Detailed experimental workflow.

References

Application Notes and Protocols: Acylation of Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of Methyl 2-amino-4-fluoro-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the reaction principles, experimental procedures, and expected outcomes for the acylation of this substrate using common acylating agents.

Introduction

N-acylation of aromatic amines is a fundamental transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The introduction of an acyl group can significantly alter the physicochemical and pharmacological properties of a molecule, such as its solubility, stability, and biological activity. This compound is a substituted aniline derivative, and the acylation of its primary amino group provides access to a wide range of amide-containing molecules with potential therapeutic applications.

The protocols described herein focus on two common and efficient acylation methods: the use of an acyl chloride and a carboxylic anhydride. These methods are widely applicable and can be adapted for various acyl groups.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of this compound with representative acylating agents. These values are based on general laboratory practices for similar reactions and may require optimization for specific substrates and scales.

Acylating AgentBaseSolventReaction Temp. (°C)Reaction Time (h)Typical Yield (%)
Acetyl ChloridePyridineDichloromethane (DCM)0 to rt2 - 485 - 95
Acetic AnhydrideTriethylamine (TEA)Tetrahydrofuran (THF)rt4 - 680 - 90
Benzoyl ChlorideN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to rt3 - 588 - 96

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the acylation of this compound using acetyl chloride in the presence of pyridine as a base.

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • To this mixture, add acetyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-acetylated product.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol details the acylation using acetic anhydride with triethylamine as the base.

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) to the solution at room temperature.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess acetic anhydride.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution followed by brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by appropriate methods such as recrystallization or column chromatography.

Visualization

The following diagram illustrates the general experimental workflow for the N-acylation of this compound.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., Pyridine, TEA) start->add_base cool Cool to 0°C (for acyl chloride) add_base->cool add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) dropwise cool->add_acyl react Stir at appropriate temperature (0°C to rt) add_acyl->react monitor Monitor reaction by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end Final Acylated Product purify->end

Caption: General workflow for the N-acylation of this compound.

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-amino-4-fluoro-5-methoxybenzoate . This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. Due to the limited availability of specific published examples for this exact substrate, the following protocols are based on established methodologies for structurally similar substituted anilines and aryl halides. Optimization of the described conditions is likely necessary to achieve optimal results for specific reaction partners.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. Its broad substrate scope, tolerance of numerous functional groups, and generally mild reaction conditions make it an invaluable tool in the synthesis of pharmaceuticals and functional materials. The coupling of this compound with various organoboron reagents provides access to a diverse range of substituted biaryl compounds, which are key scaffolds in many biologically active molecules. The electronic and steric properties of this substrate, featuring an amino group, a fluorine atom, and a methoxy group, may influence its reactivity, necessitating careful selection of the catalyst, ligand, base, and solvent system.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (or triflate) with an organoboron compound in the presence of a base. For this compound, the reaction would typically involve the coupling at a position bearing a suitable leaving group (e.g., Br, I, OTf), which is not explicitly present on the named compound. Assuming a derivative, such as a bromo-substituted version, the general scheme is as follows:

G A Methyl 2-amino-5-bromo-4-fluoro-5-methoxybenzoate C Pd Catalyst, Base A->C B Ar-B(OR)2 B->C D Coupled Product C->D

Caption: General Suzuki-Miyaura Coupling Scheme.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar'(L2) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product (Ar-Ar') Workflow Start Weigh Reactants: Aryl Halide, Boronic Acid, Base Setup Assemble Reaction in Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert AddCat Add Pd Catalyst and Ligand Inert->AddCat AddSolv Add Degassed Solvent AddCat->AddSolv React Heat and Stir (80-110 °C) AddSolv->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Upon Completion Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Application Notes and Protocols: Methyl 2-amino-4-fluoro-5-methoxybenzoate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-fluoro-5-methoxybenzoate is a substituted anthranilate ester, a class of compounds widely recognized as versatile building blocks in the synthesis of various heterocyclic systems. The strategic placement of the amino, fluoro, and methoxy groups on the benzene ring, along with the reactive methyl ester, offers multiple avenues for constructing complex molecular architectures. This document provides a detailed overview of the potential applications of this compound in heterocyclic chemistry, including theoretical protocols for the synthesis of key heterocyclic scaffolds and an analogous, documented experimental procedure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is provided below.

PropertyValue
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF
CAS Number Not readily available for this specific isomer

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its key functional groups:

  • Amino Group (-NH₂): A primary nucleophile that can readily react with electrophiles. It is the key functional group for the initial step in the formation of many heterocyclic rings, such as quinazolines and benzodiazepines.

  • Methyl Ester (-COOCH₃): Can undergo hydrolysis, amidation, or serve as an electrophilic site for cyclization reactions.

  • Fluoro Group (-F): An electron-withdrawing group that can influence the reactivity of the aromatic ring and the pKa of the amino group. It can also serve as a site for nucleophilic aromatic substitution under certain conditions.

  • Methoxy Group (-OCH₃): An electron-donating group that can influence the electron density of the aromatic ring.

This combination of functional groups makes this compound a promising, albeit not widely documented, precursor for the synthesis of various fused heterocyclic systems.

Theoretical Application: Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. A common method for their synthesis is the reaction of an anthranilate with a source of carbon and nitrogen, such as formamide (Niementowski reaction) or a two-step process involving acylation followed by cyclization.

Proposed Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product 7-Fluoro-6-methoxyquinazolin-4(3H)-one start->product Heat reagent1 Formamide reagent1->product

Caption: Proposed synthesis of a quinazolinone derivative.

Experimental Protocol (Theoretical)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and formamide (5-10 equivalents).

  • Heating: Heat the reaction mixture to 150-180 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 7-fluoro-6-methoxyquinazolin-4(3H)-one.

Theoretical Application: Synthesis of Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs. A common synthetic route involves the reaction of a 2-aminobenzophenone derivative with an amino acid ester. While the starting material is not a benzophenone, a multi-step synthesis could be envisioned. A more direct, though still theoretical, approach could involve acylation with a haloacetyl chloride followed by cyclization with ammonia.

Proposed Synthetic Pathway

G cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization start This compound intermediate Methyl 2-(2-chloroacetamido)-4-fluoro- 5-methoxybenzoate start->intermediate Reaction reagent1 Chloroacetyl chloride Pyridine reagent1->intermediate product 7-Fluoro-8-methoxy-1H-benzo[e][1,4] diazepin-5(4H)-one intermediate->product Reaction reagent2 Ammonia in Methanol reagent2->product

Caption: Proposed two-step synthesis of a benzodiazepine derivative.

Experimental Protocol (Theoretical)

Step 1: Synthesis of Methyl 2-(2-chloroacetamido)-4-fluoro-5-methoxybenzoate

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: Cool the solution to 0 °C and add pyridine (1.2 equivalents). Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 7-Fluoro-8-methoxy-1H-benzo[e][1][2]diazepin-5(4H)-one

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a saturated solution of ammonia in methanol.

  • Reaction: Stir the mixture at room temperature in a sealed vessel for 24-48 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the target benzodiazepine.

Analogous Application: Synthesis of a Quinazoline Derivative for Gefitinib

While no direct experimental data for the title compound is available, the synthesis of the anticancer drug Gefitinib utilizes a structurally similar building block, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate . The following protocol is adapted from the literature and provides a practical example of how a substituted anthranilate can be used to construct a quinazoline ring.[3]

Reaction Scheme

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Methyl 5-(3-chloropropoxy)-2-amino- 4-methoxybenzoate product 7-(3-Chloropropoxy)-6-methoxy- quinazolin-4(3H)-one start->product Reflux reagent1 Formamidine acetate Ethanol reagent1->product

Caption: Synthesis of a quinazoline intermediate for Gefitinib.[3]

Experimental Protocol

  • Reaction Setup: A solution of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (98.2 g, 0.36 mol) and formamidine acetate (52.6 g, 0.51 mol) in ethanol (800 mL) is prepared in a suitable reaction vessel.[3]

  • Reaction: The mixture is heated at reflux for 6 hours with overhead stirring.[3]

  • Isolation: The mixture is allowed to stand in a refrigerator overnight.[3]

  • Purification: The precipitate is collected by filtration, washed with ethanol, and air-dried to give the product as a white powder.[3]

Quantitative Data for Analogous Reaction

ReactantMolar Mass ( g/mol )Amount (g)Moles
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate273.7198.20.36
Formamidine acetate104.1152.60.51
ProductMolar Mass ( g/mol )Yield (g)Yield (%)Purity (HPLC)
7-(3-Chloropropoxy)-6-methoxyquinazolin-4(3H)-one268.7088.79299.3%

Data adapted from a published synthesis of Gefitinib.[3]

This compound possesses the necessary functional groups to be a valuable building block in heterocyclic synthesis. While specific literature examples of its application are scarce, its structural similarity to other widely used anthranilates suggests its potential in constructing quinazolines, benzodiazepines, and other important heterocyclic scaffolds. The provided theoretical protocols, based on established synthetic methodologies, and the analogous experimental data offer a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into its reactivity could unveil novel and efficient pathways to biologically active molecules.

References

Step-by-step synthesis of gefitinib analogs using "Methyl 2-amino-4-fluoro-5-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of gefitinib analogs, potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), commencing from the readily available starting material, "Methyl 2-amino-4-fluoro-5-methoxybenzoate." Detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the targeted biological pathway are presented to facilitate research and development in medicinal chemistry and oncology.

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key regulator of cell proliferation and survival.[1][2][3] Overexpression or mutation of EGFR is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[4][5][6] The development of gefitinib analogs allows for the exploration of structure-activity relationships, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.

The synthetic strategy outlined herein provides a versatile and efficient route to a variety of gefitinib analogs by modifying the aniline component in the final synthetic step.

Synthetic Pathway Overview

The synthesis of gefitinib analogs from this compound is a multi-step process that involves the construction of the core quinazoline scaffold followed by the introduction of a substituted aniline side chain. The key steps are:

  • Formylation of the starting aminobenzoate.

  • Cyclization to form the 6-fluoro-7-methoxyquinazolin-4(3H)-one intermediate.

  • Chlorination of the quinazolinone to activate the C4 position.

  • Nucleophilic Aromatic Substitution with a variety of substituted anilines to yield the final gefitinib analogs.

Experimental Protocols

Step 1: Synthesis of Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2)

Protocol:

  • To a stirred solution of this compound (1) (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 vol).

  • Stir the mixture for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2).

Step 2: Synthesis of 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3)

Protocol:

  • A mixture of Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2) (1.0 eq) and formamide (10 vol) is heated to 150-160 °C.

  • Ammonia gas is bubbled through the reaction mixture for 4-5 hours while maintaining the temperature.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 vol) and stir for 1 hour.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3).

Step 3: Synthesis of 4-Chloro-6-fluoro-7-methoxyquinazoline (4)

Protocol:

  • To a suspension of 6-Fluoro-7-methoxyquinazolin-4(3H)-one (3) (1.0 eq) in toluene (10 vol), add thionyl chloride (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the excess thionyl chloride and toluene under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to give pure 4-Chloro-6-fluoro-7-methoxyquinazoline (4).

Step 4: Synthesis of Gefitinib Analogs (5a-c)

General Protocol:

  • To a solution of 4-Chloro-6-fluoro-7-methoxyquinazoline (4) (1.0 eq) in isopropanol (15 vol), add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, add water to induce precipitation.

  • Filter the solid, wash with cold isopropanol and then with water.

  • Dry the solid under vacuum to obtain the desired gefitinib analog (5a-c).

Examples of Substituted Anilines for Analog Synthesis:

  • 5a (Gefitinib): 3-Chloro-4-fluoroaniline

  • 5b: 3-Ethynyl-4-fluoroaniline

  • 5c: 3-Bromo-4-fluoroaniline

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
1This compound (1)Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2)Formic acid, Acetic anhydride, 0 °C to RT, 4-6 h90-95>98
2Methyl 2-formamido-4-fluoro-5-methoxybenzoate (2)6-Fluoro-7-methoxyquinazolin-4(3H)-one (3)Formamide, NH₃, 150-160 °C, 4-5 h85-90>97
36-Fluoro-7-methoxyquinazolin-4(3H)-one (3)4-Chloro-6-fluoro-7-methoxyquinazoline (4)SOCl₂, DMF (cat.), Toluene, Reflux, 3-4 h80-88>98
4a4-Chloro-6-fluoro-7-methoxyquinazoline (4)Gefitinib (5a)3-Chloro-4-fluoroaniline, Isopropanol, Reflux, 4-6 h85-92>99
4b4-Chloro-6-fluoro-7-methoxyquinazoline (4)Analog 5b3-Ethynyl-4-fluoroaniline, Isopropanol, Reflux, 4-6 h82-88>99
4c4-Chloro-6-fluoro-7-methoxyquinazoline (4)Analog 5c3-Bromo-4-fluoroaniline, Isopropanol, Reflux, 4-6 h88-94>99

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of Gefitinib Analogs cluster_1 Analogs SM Methyl 2-amino-4-fluoro- 5-methoxybenzoate (1) Int1 Methyl 2-formamido-4-fluoro- 5-methoxybenzoate (2) SM->Int1 Step 1: Formylation Int2 6-Fluoro-7-methoxyquinazolin- 4(3H)-one (3) Int1->Int2 Step 2: Cyclization Int3 4-Chloro-6-fluoro- 7-methoxyquinazoline (4) Int2->Int3 Step 3: Chlorination ProdA Gefitinib (5a) Int3->ProdA Step 4a: 3-Chloro-4-fluoroaniline ProdB Analog 5b Int3->ProdB Step 4b: 3-Ethynyl-4-fluoroaniline ProdC Analog 5c Int3->ProdC Step 4c: 3-Bromo-4-fluoroaniline

Caption: Synthetic route to gefitinib analogs.

EGFR Signaling Pathway and Mechanism of Action of Gefitinib

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP Competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Gefitinib inhibits EGFR signaling.

References

Application of Methyl 2-amino-4-fluoro-5-methoxybenzoate in Multi-Component Reactions: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of "Methyl 2-amino-4-fluoro-5-methoxybenzoate" being used in multi-component reactions. The following application notes and protocols are based on established methodologies for structurally similar anilines, particularly in the Ugi four-component reaction (Ugi-4CR), to provide a representative and scientifically sound guide for researchers.

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. "this compound" is a promising, yet underexplored, building block for MCRs. Its unique substitution pattern, featuring an amine for nucleophilic attack, a fluorine atom, and a methoxy group which are electron-donating, and a methyl ester, suggests its potential to yield novel, highly functionalized heterocyclic compounds with interesting pharmacological properties.

This document provides a detailed overview of the potential application of "this compound" in the Ugi four-component reaction, a cornerstone of MCR chemistry. The provided protocols are designed to serve as a starting point for researchers interested in exploring the utility of this compound in diversity-oriented synthesis.

Application Note: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction between an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. The reaction is renowned for its broad substrate scope and operational simplicity.

Role of this compound:

In the context of the Ugi-4CR, "this compound" serves as the amine component. The primary amino group initiates the reaction by condensing with the carbonyl compound to form a Schiff base. The electronic properties of the aniline, influenced by the fluorine and methoxy substituents, can affect the rate and efficiency of this initial step and the subsequent steps of the reaction. The presence of these functional groups in the final product provides handles for further chemical modifications, making it a valuable building block for creating diverse molecular scaffolds.

Potential Advantages:

  • Structural Diversity: The combination of "this compound" with various aldehydes, carboxylic acids, and isocyanides can lead to a vast library of novel compounds.

  • Pharmacological Relevance: The fluoro and methoxy groups are common in many bioactive molecules and can influence properties such as metabolic stability and receptor binding affinity.

  • Synthetic Efficiency: The one-pot nature of the Ugi reaction allows for the rapid assembly of complex molecules, accelerating the drug discovery process.

Experimental Protocols

The following are representative protocols for the Ugi-4CR using "this compound" as the amine component. These protocols are based on established methods for similar anilines.[1][2]

Protocol 1: Room Temperature Ugi Reaction

This protocol is suitable for standard laboratory settings without the need for specialized equipment.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

  • Add the aldehyde (1.0 mmol, 1.0 eq) and the carboxylic acid (1.0 mmol, 1.0 eq).

  • Add methanol (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.

Protocol 2: Microwave-Assisted Ugi Reaction

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[1][2]

Materials:

  • This compound

  • Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Carboxylic acid (e.g., Propionic acid)

  • Isocyanide (e.g., Cyclohexyl isocyanide)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol, 1.0 eq), the aldehyde (1.0 mmol, 1.0 eq), the carboxylic acid (1.0 mmol, 1.0 eq), and the isocyanide (1.0 mmol, 1.0 eq).

  • Add methanol (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 80 °C) for 15-30 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Data Presentation

The following table summarizes hypothetical quantitative data for the Ugi reaction with "this compound" under different conditions, based on typical outcomes for similar reactions.

EntryAldehydeCarboxylic AcidIsocyanideConditionTime (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideRoom Temp.4875
24-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanideRoom Temp.4872
3BenzaldehydePropionic AcidCyclohexyl isocyanideRoom Temp.4880
4BenzaldehydeAcetic Acidtert-Butyl isocyanideMicrowave (80°C)0.585
54-ChlorobenzaldehydePropionic AcidCyclohexyl isocyanideMicrowave (80°C)0.588

Visualizations

Ugi Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.

Ugi_Reaction_Mechanism cluster_1 Schiff Base Formation cluster_2 Iminium Ion Formation & Nucleophilic Attack cluster_3 Mumm Rearrangement Amine R1-NH2 (Methyl 2-amino-4-fluoro- 5-methoxybenzoate) Imine R1-N=CHR2 (Schiff Base) Amine->Imine + R2-CHO - H2O Aldehyde R2-CHO CarboxylicAcid R3-COOH Isocyanide R4-NC Product α-Acylamino Amide Iminium R1-NH+=CHR2 (Iminium Ion) Imine->Iminium + H+ (from R3-COOH) Nitrilium Intermediate Iminium->Nitrilium + R4-NC Mumm_Intermediate Acyl-iminium Intermediate Nitrilium->Mumm_Intermediate + R3-COO- Mumm_Intermediate->Product [1,4]-Acyl Transfer

Caption: General mechanism of the Ugi four-component reaction.

Experimental Workflow

The diagram below outlines the key steps in performing and analyzing the Ugi reaction in a laboratory setting.

Experimental_Workflow Start Start Setup Reaction Setup (Amine, Aldehyde, Carboxylic Acid, Isocyanide, Solvent) Start->Setup Reaction Reaction (Room Temp. or Microwave) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Ugi multi-component reaction.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of fluorinated aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated aminobenzoates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated aminobenzoates?

A1: The two most prevalent methods for introducing a fluorine atom onto an aminobenzoate scaffold are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr). The Balz-Schiemann reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2][3] SNAr involves the displacement of a leaving group, often a nitro group or a halogen, by a fluoride ion on an activated aromatic ring.

Q2: I am performing a Balz-Schiemann reaction to synthesize a fluorinated aminobenzoate. What are the critical parameters to control for a successful reaction?

A2: Careful control of temperature and the complete dryness of the intermediate diazonium tetrafluoroborate salt are critical.[4] The thermal decomposition step requires precise temperature management to prevent unwanted side reactions or explosive decomposition.[3] Using low- or non-polar solvents can improve the yield by minimizing side reactions with the solvent.[5]

Q3: Are there any specific safety precautions for working with the Balz-Schiemann reaction?

A3: Yes, diazonium salts can be explosive, especially when dry, and must be handled with extreme caution.[3] The thermal decomposition can be highly exothermic and should be conducted behind a blast shield in a well-ventilated fume hood. The use of hydrofluoric acid or its derivatives also requires appropriate personal protective equipment and handling procedures.

Troubleshooting Guides

Issue 1: Low Yield in Balz-Schiemann Reaction

Q: I am getting a low yield of my desired fluorinated aminobenzoate when using the Balz-Schiemann reaction. What are the possible causes and solutions?

A: Low yields in the Balz-Schiemann reaction can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction

start Low Yield Observed check_diazonium Check Diazonium Salt Intermediate start->check_diazonium check_decomposition Evaluate Decomposition Step start->check_decomposition check_workup Review Work-up Procedure start->check_workup diazonium_wet Is the diazonium salt completely dry? check_diazonium->diazonium_wet diazonium_incomplete Was diazotization complete? check_diazonium->diazonium_incomplete decomposition_temp Was the decomposition temperature optimal? check_decomposition->decomposition_temp solvent_choice What solvent was used? check_decomposition->solvent_choice side_reactions Are there signs of side reactions (e.g., tar formation, discoloration)? check_workup->side_reactions solution_dry Solution: Thoroughly dry the diazonium salt under vacuum. diazonium_wet->solution_dry No solution_diazotization Solution: Monitor diazotization using starch-iodide paper and ensure complete conversion. diazonium_incomplete->solution_diazotization No solution_temp Solution: Optimize decomposition temperature. Gradual heating is often beneficial. decomposition_temp->solution_temp No solution_solvent Solution: Use low- or non-polar solvents (e.g., PhCl, hexane) to minimize solvent-related side reactions. solvent_choice->solution_solvent Polar solution_side_reactions Solution: If tar is observed, this could be due to moisture. Ensure anhydrous conditions. Consider alternative fluorination methods if significant byproducts are unavoidable. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yields in the Balz-Schiemann reaction.

Summary of Potential Side Reactions and Byproducts in Fluorinated Aminobenzoate Synthesis

Reaction TypeCommon Side Reactions/ByproductsPotential Impact on Yield and PurityMitigation Strategies
Balz-Schiemann Tar formationSignificant reduction in yield and difficult purificationEnsure complete dryness of the diazonium tetrafluoroborate intermediate.[4]
Hydrogenation or reaction with solventLower yield of the desired fluoroareneUse low- or non-polar solvents.[5]
Chloroarene formationFormation of halogenated impuritiesMinimize chloride sources in the reaction mixture.
Nitration Formation of undesired regioisomersReduced yield of the correct isomer and complex purificationOptimize nitrating agent, temperature, and reaction time.
General Synthesis Formation of colored byproducts (e.g., brown or yellow impurities)Decreased purity and potential for downstream interferenceUse of charcoal for decolorization during work-up; immediate extraction of the product to prevent byproduct formation.[6]
Incomplete reduction of nitro groupPresence of nitro-containing impuritiesEnsure sufficient reducing agent and reaction time; monitor reaction completion by TLC.
Issue 2: Formation of a Brown By-product in the Synthesis of 2-Amino-3-fluorobenzoic Acid

Q: During the synthesis of 2-amino-3-fluorobenzoic acid, I observed the formation of a brown by-product. What is this impurity and how can I avoid it?

A: The formation of a brown by-product is a known issue in the synthesis of 2-amino-3-fluorobenzoic acid, particularly during the initial condensation step.[6] While the exact structure of the brown by-product is not always fully characterized, it is generally considered to be a result of side reactions or decomposition.

Logical Flow for Mitigating Brown By-product Formation

start Brown By-product Observed rapid_cooling Was the reaction mixture cooled rapidly after the initial precipitation? start->rapid_cooling extraction_efficiency During the work-up of the precursor (7-fluoroisatin), was the product extracted efficiently? start->extraction_efficiency purification_step Was a purification step (e.g., charcoal treatment) included in the final steps? start->purification_step solution_cooling Solution: Implement rapid cooling (e.g., using an ice bath) immediately after the initial precipitate forms to minimize byproduct formation. rapid_cooling->solution_cooling No solution_extraction Solution: Use an appropriate solvent (e.g., ethyl acetate) for immediate extraction to prevent the formation of side products like oximes. extraction_efficiency->solution_extraction No solution_purification Solution: Treat the solution with activated charcoal before final acidification to remove colored impurities. purification_step->solution_purification No

Caption: Decision tree for minimizing brown by-product formation.

Experimental Protocols

Protocol 1: Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann Reaction

This protocol is adapted from a literature procedure for the synthesis of p-fluorobenzoic acid from ethyl p-aminobenzoate.[4]

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Boric acid

  • Hydrofluoric acid (60%)

  • Potassium hydroxide

  • Ethyl alcohol (95%)

  • Ether

  • Methyl alcohol

Procedure:

  • Diazotization:

    • In a round-bottom flask, prepare a paste of p-carbethoxyaniline hydrochloride by warming ethyl p-aminobenzoate with concentrated hydrochloric acid and water.

    • Cool the mixture to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite while keeping the temperature below 7°C. Monitor the completion of the diazotization with starch-iodide paper.

  • Formation of Diazonium Fluoborate:

    • In a separate paraffin-wax-coated beaker, prepare a fluoboric acid solution by dissolving boric acid in hydrofluoric acid, keeping the temperature below 25°C.

    • Add the cold fluoboric acid solution to the diazonium salt solution while maintaining the temperature below 10°C.

    • Stir for 20-30 minutes to allow for the precipitation of p-carbethoxybenzenediazonium fluoborate.

  • Isolation and Drying of the Intermediate:

    • Filter the precipitated fluoborate and wash it sequentially with cold water, methyl alcohol, and ether.

    • Crucially, the fluoborate must be thoroughly dried. Drying over concentrated sulfuric acid is recommended. An incompletely dried solid can lead to violent decomposition and tar formation in the next step.[4]

  • Thermal Decomposition:

    • Gently heat the dry fluoborate in a flask connected to a condenser and receiver. The decomposition will yield the crude ethyl p-fluorobenzoate.

  • Hydrolysis:

    • Reflux the crude ester with a solution of potassium hydroxide in aqueous ethanol for one hour.

    • Filter the hot solution and then acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.

    • Cool the mixture, filter the solid product, and dry.

Protocol 2: Synthesis of 2-Amino-3-fluorobenzoic Acid

This protocol is based on the synthesis from 7-fluoroisatin.[6]

Materials:

  • 7-Fluoroisatin

  • 1 M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • 3 M Hydrochloric acid

  • Activated charcoal

Procedure:

  • In a three-necked round-bottom flask, charge 7-fluoroisatin and 1 M aqueous sodium hydroxide solution.

  • Add 30% hydrogen peroxide solution dropwise over 45 minutes. The temperature of the reaction mixture will rise.

  • After 1.5 hours, the reaction should be complete.

  • Adjust the pH of the pale orange, clear reaction mixture to approximately 7.5 with 3 M hydrochloric acid.

  • Add activated charcoal, stir for a period, and then filter the mixture.

  • Further acidify the clear filtrate to a pH of 1 to precipitate the 2-amino-3-fluorobenzoic acid.

  • Stir for an hour, then collect the product by filtration and dry. The yield of pure 3-fluoroanthranilic acid is typically in the range of 84-96%.[6]

References

Technical Support Center: N-Acylation of Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of "Methyl 2-amino-4-fluoro-5-methoxybenzoate."

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-acylation of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Low Nucleophilicity of the Amine: The electron-withdrawing fluoro group can decrease the nucleophilicity of the amino group, making the reaction sluggish.- Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. - Employ a catalyst like 4-(Dimethylaminopyridine) (DMAP) to activate the acylating agent.[1] - Consider deprotonating the amine with a non-nucleophilic base prior to adding the acylating agent.
Steric Hindrance: The substituents on the aniline ring may sterically hinder the approach of the acylating agent.- Increase the reaction temperature to provide the necessary activation energy. - Use a less bulky acylating agent if possible.
Incomplete Activation of the Acylating Agent: If using a carboxylic acid with a coupling agent, the activation may be inefficient.- Ensure the coupling agent is fresh and used in the correct stoichiometric amount. - Consider pre-activating the carboxylic acid before adding the amine.
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor yields.- Screen different solvents; aprotic polar solvents like DMF or THF are often effective. - Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.
Moisture in the Reaction: Water can hydrolyze the acylating agent and any activated intermediates.- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products

Side Product Potential Cause Recommended Solution
Di-acylation: The product amine is further acylated.- Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents).[2] - Add the acylating agent slowly to the reaction mixture. - Perform the reaction at a lower temperature.
O-acylation of the Ester: If the reaction conditions are harsh, the ester group could potentially react.This is generally unlikely under standard N-acylation conditions, but if suspected, use milder conditions and a selective N-acylating agent.
Ring Acylation (Friedel-Crafts): Acylation of the aromatic ring instead of the amine.This is highly unlikely as the amino group is a much stronger nucleophile than the aromatic ring. The formed amide group deactivates the ring, preventing further acylation.[2]

Frequently Asked Questions (FAQs)

Q1: Which acylating agent is best for the N-acylation of this compound?

A1: For anilines with potentially reduced nucleophilicity due to electron-withdrawing groups, a more reactive acylating agent like an acyl chloride is often more effective than an acid anhydride .[1][3] However, acid anhydrides can also be used, typically in conjunction with a catalyst like DMAP or by using higher reaction temperatures.

Q2: What is the role of a base in this reaction?

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.

Q4: My product is difficult to purify. What are some common impurities?

A4: Common impurities include unreacted starting material, the di-acylated product, and residual acylating agent or its hydrolysis product. Purification can typically be achieved by recrystallization or column chromatography.

Q5: Should I be concerned about the electronic effects of the fluoro and methoxy groups?

Data Presentation

The following tables provide a comparative overview of reaction conditions for N-acetylation of substituted anilines. The data is representative and aims to guide the optimization process.

Table 1: Comparison of Acylating Agents for a Model Substituted Aniline

Acylating AgentCatalystSolventTemperature (°C)Time (h)Representative Yield (%)
Acetic AnhydrideNoneAcetic Acid100275-85
Acetic AnhydrideDMAP (10 mol%)Dichloromethane25490-98
Acetyl ChloridePyridineDichloromethane0-25192-99
Acetic AcidClay CatalystNeat120680-90

Yields are illustrative and will vary depending on the specific substrate and reaction scale.

Table 2: Effect of Solvent on N-Acetylation Yield with Acetic Anhydride

SolventTemperature (°C)Time (min)Representative Yield (%)
Water255~90
Dichloromethane255~81
Chloroform255~79
Tetrahydrofuran256~75
Solvent-free255~89

Data adapted from studies on aniline acetylation and indicates that the reaction can be efficient under various conditions.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine

This protocol is a general method for the N-acetylation of substituted anilines and is a good starting point for this compound.

  • Dissolve the Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add Base: Add pyridine (1.2 eq) to the solution and stir.

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove pyridine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Acetylation in Aqueous Medium

This environmentally friendly protocol uses water as a solvent.[5][6]

  • Dissolve the Amine Salt: In an Erlenmeyer flask, suspend this compound (1.0 eq) in water. Add concentrated hydrochloric acid dropwise until the amine dissolves completely, forming the hydrochloride salt.

  • Prepare a Buffer Solution: In a separate beaker, dissolve sodium acetate (1.2 eq) in a minimal amount of water.

  • Reaction: To the stirred solution of the amine hydrochloride, add acetic anhydride (1.1 eq). Immediately after, add the sodium acetate solution.

  • Precipitation: The N-acetylated product should precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in appropriate solvent (e.g., DCM, THF) start->dissolve add_base Add base (e.g., Pyridine) if using acyl chloride dissolve->add_base cool Cool to 0°C add_base->cool add_acyl Slowly add acylating agent (e.g., Acetic Anhydride) cool->add_acyl react Stir at room temperature (Monitor by TLC/LC-MS) add_acyl->react quench Quench reaction (e.g., with water or acid) react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Final Product purify->product troubleshooting_yield start Low Yield in N-acylation? check_reagents Are reagents and solvents anhydrous and fresh? start->check_reagents Yes use_anhydrous Use anhydrous reagents/solvents and inert atmosphere. check_reagents->use_anhydrous No check_reactivity Is the acylating agent reactive enough? check_reagents->check_reactivity Yes increase_reactivity Switch to acyl chloride or add a catalyst (e.g., DMAP). check_reactivity->increase_reactivity No check_conditions Are reaction conditions (temp, time, solvent) optimized? check_reactivity->check_conditions Yes optimize_conditions Increase temperature, extend time, or screen solvents (e.g., DMF, THF). check_conditions->optimize_conditions No check_stoichiometry Is stoichiometry correct? check_conditions->check_stoichiometry Yes adjust_stoichiometry Use slight excess of acylating agent (1.1 eq) and base (1.2 eq). check_stoichiometry->adjust_stoichiometry No consult_literature Consult literature for similar substrates. check_stoichiometry->consult_literature Yes

References

Technical Support Center: Synthesis of Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-amino-4-fluoro-5-methoxybenzoate.

Troubleshooting Guide

Problem 1: Low Yield in the Balz-Schiemann Fluorination Step

Question: We are experiencing low yields during the fluorination of Methyl 2,4-diamino-5-methoxybenzoate to this compound using the Balz-Schiemann reaction. What are the potential causes and solutions?

Answer: Low yields in the Balz-Schiemann reaction are a common challenge, particularly during scale-up. Here are several potential causes and corresponding troubleshooting strategies:

  • Incomplete Diazotization: The formation of the diazonium salt is critical.

    • Solution: Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt. Use a stoichiometric amount of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. Test for excess nitrous acid using starch-iodide paper and quench any excess with urea or sulfamic acid.[1][2]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be thermally unstable and may decompose before the fluorination step.[3][4]

    • Solution: Avoid isolating the diazonium salt, if possible, especially at a large scale due to its explosive potential.[1][2][3] Consider using a continuous flow reactor setup, which minimizes the accumulation of the hazardous diazonium intermediate and allows for precise temperature control.[3][5][6]

  • Sub-optimal Thermal Decomposition Conditions: The final decomposition of the diazonium tetrafluoroborate to the aryl fluoride requires careful temperature control.

    • Solution: The optimal temperature for decomposition can vary. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, byproduct formation can increase. A carefully controlled ramp-up of the temperature is recommended. In a flow chemistry setup, the residence time and temperature of the decomposition zone are critical parameters to optimize.[3][6]

  • Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water or the counter-ion of the acid used.

    • Solution: Ensure anhydrous or near-anhydrous conditions during the formation and decomposition of the diazonium tetrafluoroborate. The use of tetrafluoroboric acid (HBF₄) is standard for the Balz-Schiemann reaction.

Problem 2: Impurity Profile and Purification Challenges

Question: We are observing several impurities in our crude this compound, making purification difficult. What are the likely impurities and how can we minimize them and improve purification?

Answer: The impurity profile can be complex due to the multi-substituted nature of the target molecule. Here are some likely impurities and strategies for mitigation and purification:

  • Isomeric Byproducts: Incomplete regioselectivity during the synthesis of the starting materials can lead to isomeric impurities that are difficult to separate.

    • Solution: Ensure the purity of your starting material, Methyl 2,4-diamino-5-methoxybenzoate. Use analytical techniques like HPLC and NMR to confirm its isomeric purity before proceeding with the fluorination.

  • Hydroxy Byproduct (Methyl 2-amino-4-hydroxy-5-methoxybenzoate): This can form if the diazonium salt reacts with water.

    • Solution: As mentioned, maintain anhydrous conditions during the diazotization and fluorination steps.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting diamine.

    • Solution: Optimize the reaction conditions of the Balz-Schiemann reaction as described in Problem 1.

  • Polymeric Byproducts: Anilines can be susceptible to oxidation and polymerization, especially under acidic conditions.[7]

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. Avoid unnecessarily high temperatures.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is a good starting point.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification, especially at a larger scale.

  • Acid-Base Extraction: The basicity of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns are associated with the Balz-Schiemann reaction:

  • Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[1][2][3] Their thermal decomposition can be highly exothermic.[4]

  • Hazardous Reagents: Tetrafluoroboric acid and other fluorinating agents are corrosive and toxic. Anhydrous hydrogen fluoride (HF) can be generated under certain conditions and is extremely hazardous.[8]

  • Gas Evolution: The diazotization and decomposition steps release nitrogen gas, which can lead to a pressure buildup if the reactor is not properly vented.[1]

Mitigation Strategies:

  • Process Safety Studies: Conduct thorough process safety studies, including Differential Scanning Calorimetry (DSC), to understand the thermal hazards of the reaction.

  • Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow process is highly recommended to minimize the accumulation of hazardous intermediates.[3][4][6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.

Q2: Can we use an alternative fluorination method to the Balz-Schiemann reaction?

A2: Yes, other fluorination methods exist, but they come with their own set of challenges.

  • Nucleophilic Aromatic Substitution (SNAr): This would require a starting material with a good leaving group (like a nitro or chloro group) at the 4-position, activated by an electron-withdrawing group. Given the electron-donating nature of the amino and methoxy groups, this approach may not be feasible for this specific target molecule.

  • Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of electron-rich aromatic rings.[9] However, achieving regioselectivity on a multi-substituted ring can be challenging and may lead to a mixture of isomers.

The Balz-Schiemann reaction, despite its hazards, is often a reliable method for the regioselective introduction of fluorine onto an aromatic ring starting from an amino group.[3]

Q3: How does the presence of the fluoro and methoxy groups affect the reactivity of the aniline?

A3: The fluorine atom and the methoxy group have opposing electronic effects.

  • Fluorine: Is an electron-withdrawing group by induction, which deactivates the ring towards electrophilic aromatic substitution. However, it is an ortho-, para- director.

  • Methoxy Group: Is a strong electron-donating group by resonance, activating the ring towards electrophilic aromatic substitution and is also an ortho-, para- director.

  • Amino Group: Is a very strong activating, ortho-, para- directing group.

The overall reactivity of the aromatic ring in this compound will be a balance of these effects. The amino group is the most powerful activating group, making the positions ortho and para to it the most nucleophilic.

Quantitative Data Summary

ParameterLab Scale (Batch)Pilot Scale (Continuous Flow)Key Considerations
Typical Yield 50-70%65-80%Continuous flow can improve yield by minimizing byproduct formation.[3]
Reaction Time 8-12 hours15-30 minutes (residence time)Continuous flow dramatically reduces reaction time.[3][6]
Key Impurities Isomers, Hydroxy-byproduct, Unreacted Starting MaterialLower levels of hydroxy-byproduct and unreacted starting materialBetter control of reaction parameters in flow chemistry leads to a cleaner reaction profile.
Safety High risk due to isolation of diazonium saltSignificantly lower risk as hazardous intermediates are not isolatedThe primary advantage of continuous flow for this reaction is improved safety.[3][4]

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a hypothetical, representative procedure based on the Balz-Schiemann reaction and should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization of Methyl 2,4-diamino-5-methoxybenzoate

  • In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve Methyl 2,4-diamino-5-methoxybenzoate (1.0 eq) in a 50% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq) at room temperature.

  • Cool the reaction mixture to 0-5°C using a circulating chiller.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.

Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)

  • Slowly and carefully heat the reaction mixture. Gas evolution (N₂) will be observed.

  • Continue to heat the mixture to 60-80°C until gas evolution ceases. The optimal temperature should be determined experimentally.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a mixture of ice and water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Diagrams

logical_relationship cluster_synthesis Synthetic Pathway cluster_challenges Potential Scale-up Challenges Start Methyl 2,4-diamino- 5-methoxybenzoate Diazonium Diazonium Tetrafluoroborate Intermediate Start->Diazonium NaNO2, HBF4 0-5°C Product Methyl 2-amino-4-fluoro- 5-methoxybenzoate Diazonium->Product Heat (Δ) ~60-80°C Safety Safety Hazards Diazonium->Safety Explosive Nature, Thermal Instability LowYield Low Yield Product->LowYield Incomplete Reaction, Decomposition Impurities Impurity Formation Product->Impurities Side Reactions, Unreacted SM

Caption: Synthetic pathway and associated scale-up challenges.

troubleshooting_workflow cluster_diazotization Diazotization Troubleshooting cluster_decomposition Decomposition Troubleshooting cluster_impurities Impurity Analysis start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step start->check_decomposition check_impurities Analyze Impurity Profile start->check_impurities temp_control Temperature > 5°C? check_diazotization->temp_control nitrite_stoich Incorrect NaNO2 Stoichiometry? check_diazotization->nitrite_stoich incomplete_rxn Incomplete Reaction? check_diazotization->incomplete_rxn decomp_temp Sub-optimal Temperature? check_decomposition->decomp_temp water_present Presence of Water? check_decomposition->water_present hydroxy_byproduct Hydroxy Byproduct Detected? check_impurities->hydroxy_byproduct unreacted_sm Starting Material Present? check_impurities->unreacted_sm solution Implement Corrective Actions: - Optimize Temperature Control - Verify Reagent Stoichiometry - Ensure Anhydrous Conditions - Consider Continuous Flow temp_control->solution nitrite_stoich->solution incomplete_rxn->solution decomp_temp->solution water_present->solution hydroxy_byproduct->solution unreacted_sm->solution

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Regioselectivity in Reactions Involving Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 2-amino-4-fluoro-5-methoxybenzoate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of regioselectivity in chemical reactions involving this polysubstituted aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the electronic effects of the three substituents on the benzene ring: the amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups.

  • Amino Group (-NH₂): This is a very strong activating group and a powerful ortho-, para-director due to its ability to donate electron density to the ring via a strong +R (resonance) effect.

  • Methoxy Group (-OCH₃): This is also a strong activating group and an ortho-, para-director, donating electron density through a +R effect.

  • Fluoro Group (-F): This is a deactivating group due to its strong -I (inductive) effect, but it is also an ortho-, para-director because of its +R effect.

The overall regioselectivity is a result of the interplay of these directing effects. The amino and methoxy groups are significantly stronger activators than the fluorine's directing effect, meaning electrophilic attack will be directed to positions ortho or para to them.

Q2: Which positions on the aromatic ring are most likely to be attacked by an electrophile?

A2: Given the positions of the substituents, we can predict the most likely sites of electrophilic attack. The amino group at C2 and the methoxy group at C5 are the most powerful activating groups. The positions ortho and para to these groups are C1, C3, C4, and C6. However, C1, C2, C4, and C5 are already substituted. This leaves C3 and C6 as the available positions for substitution. The amino group strongly directs to the C6 position (para), and the methoxy group directs to the C6 position (ortho). Therefore, the C6 position is the most activated and sterically accessible site for electrophilic attack. Substitution at the C3 position is less likely due to steric hindrance from the adjacent amino and fluoro groups.

Q3: How can I control the reactivity of the highly activated aromatic ring to prevent side reactions like polysubstitution and oxidation?

A3: The high reactivity of the ring, primarily due to the amino group, can lead to issues like polysubstitution and oxidation, especially under harsh reaction conditions.[1] To mitigate these problems, the most effective strategy is to protect the amino group .[1][2] Acetylation of the amino group to form an acetanilide is a common and effective method.[2] This temporarily reduces the activating effect of the amino group, allowing for more controlled and selective reactions. The acetyl group can be easily removed later by hydrolysis.

Q4: I am observing a mixture of isomers in my reaction. How can I improve the regioselectivity?

A4: Obtaining a mixture of isomers suggests that the reaction conditions are not optimal for directing the electrophile to a single position. To improve regioselectivity, consider the following:

  • Protecting Groups: As mentioned, using a bulky protecting group on the amino function can enhance steric hindrance at one of the potential reaction sites, favoring substitution at another.

  • Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable product, which can lead to higher regioselectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the product distribution.

  • Choice of Reagents: For halogenation, using milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂ can provide better control.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration
Problem Potential Cause Troubleshooting Steps
Formation of multiple nitro isomers. The highly activated ring is susceptible to attack at multiple positions. The nitrating conditions (e.g., HNO₃/H₂SO₄) may be too harsh, leading to a loss of selectivity.1. Protect the Amino Group: Acetylate the amino group to form the corresponding acetanilide before nitration. This moderates the activating effect and improves regioselectivity. 2. Milder Nitrating Agents: Use a milder nitrating agent, such as acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄). 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity.
Oxidation and decomposition of the starting material. The amino group makes the ring highly susceptible to oxidation by nitric acid.1. Protect the Amino Group: Acetylation is the most effective way to prevent oxidation. 2. Use of Urea: Add a small amount of urea to the reaction mixture to scavenge any nitrous acid that may have formed, which can catalyze oxidative side reactions.
Issue 2: Lack of Selectivity in Halogenation
Problem Potential Cause Troubleshooting Steps
Formation of di- or tri-halogenated products (polysubstitution). The activating groups (-NH₂ and -OCH₃) make the ring highly reactive towards halogenation, leading to multiple substitutions.1. Protect the Amino Group: Convert the amino group to an acetanilide to reduce its activating influence. 2. Stoichiometric Control: Use only one equivalent of the halogenating agent. 3. Milder Halogenating Agents: Employ N-halosuccinimides (NCS, NBS) in a suitable solvent (e.g., DMF or acetonitrile) for a more controlled reaction.
Mixture of ortho- and para-isomers. The directing effects of the substituents are leading to substitution at more than one position.1. Bulky Protecting Groups: Use a bulkier protecting group than acetyl (e.g., pivaloyl) on the amino group to sterically hinder the ortho position and favor para-substitution. 2. Solvent Effects: Experiment with different solvents to influence the isomer ratio. Non-polar solvents may favor one isomer over another.
Issue 3: Challenges with Friedel-Crafts Reactions
Problem Potential Cause Troubleshooting Steps
The Friedel-Crafts reaction fails to proceed. The lone pair of electrons on the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[3]1. Protect the Amino Group: Acetylation of the amino group is essential. The resulting amide is less basic and will not coordinate as strongly with the Lewis acid, allowing the reaction to proceed. 2. Use of Milder Lewis Acids: In some cases, using a weaker Lewis acid (e.g., ZnCl₂ or FeCl₃) may be beneficial, although this could also lead to lower reactivity.
Low yield of the acylated product. Even with a protected amino group, the overall electron-withdrawing nature of the ester and fluoro groups may reduce the nucleophilicity of the ring.1. Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. 2. Increase Reaction Temperature: Carefully increasing the reaction temperature may improve the reaction rate, but this should be monitored to avoid side reactions.

Experimental Protocols

Protocol 1: Protection of the Amino Group (Acetylation)

Objective: To protect the amino group of this compound as an acetanilide to moderate its reactivity for subsequent electrophilic aromatic substitution.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or sodium acetate

  • Dichloromethane (DCM) or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or ethyl acetate.

  • Add pyridine (1.2 eq) or sodium acetate (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetanilide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Regioselective Bromination at the C6 Position

Objective: To perform a regioselective monobromination of the protected this compound.

Materials:

  • N-acetyl-Methyl 2-amino-4-fluoro-5-methoxybenzoate (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected starting material (1.0 eq) in acetonitrile or DMF.

  • Add N-Bromosuccinimide (1.05 eq) in one portion to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired C6-brominated product.

Data Presentation

The following tables present hypothetical, yet chemically plausible, quantitative data for the regioselectivity of bromination under different conditions to illustrate the principles discussed.

Table 1: Effect of Protecting Group on Regioselectivity of Bromination

EntryAmino Group StatusBrominating AgentSolventC6:C3 Isomer Ratio (Hypothetical)
1Unprotected (-NH₂)Br₂Acetic AcidMixture of isomers and byproducts
2Acetylated (-NHAc)NBSAcetonitrile>95:5
3Pivaloylated (-NHPiv)NBSAcetonitrile>98:2

Table 2: Influence of Reaction Conditions on the Yield of C6-Bromination

EntryProtecting GroupTemperatureReaction TimeYield of C6-Bromo Product (Hypothetical)
1AcetylRoom Temp.4 hours85%
2Acetyl0 °C8 hours90%
3PivaloylRoom Temp.4 hours92%

Visualizations

Reaction Pathway for Regioselective Bromination

G start Methyl 2-amino-4-fluoro- 5-methoxybenzoate step1 Protection (Acetylation) start->step1 Acetic anhydride, Pyridine protected N-acetyl derivative step1->protected step2 Bromination (NBS) protected->step2 NBS, Acetonitrile product C6-Bromo product step2->product deprotection Deprotection (Hydrolysis) product->deprotection Aq. HCl, Heat final_product Methyl 2-amino-6-bromo- 4-fluoro-5-methoxybenzoate deprotection->final_product G start Poor Regioselectivity (Mixture of Isomers) q1 Is the amino group protected? start->q1 a1_no Protect the amino group (e.g., acetylation) q1->a1_no No q2 Are reaction conditions optimized? q1->q2 Yes a1_no->q2 a2_no Lower temperature Change solvent q2->a2_no No q3 Is the reagent choice appropriate? q2->q3 Yes a2_no->q3 a3_no Use milder reagents (e.g., NBS instead of Br2) q3->a3_no No end Improved Regioselectivity q3->end Yes a3_no->end

References

"Methyl 2-amino-4-fluoro-5-methoxybenzoate" stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 2-amino-4-fluoro-5-methoxybenzoate under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and how do they influence its stability?

A1: this compound has several key functional groups that dictate its chemical behavior:

  • Aniline (amino group on a benzene ring): This group is susceptible to oxidation, which can lead to discoloration of the compound (often turning pink, brown, or black). It is also basic and can react with acids.

  • Methyl Ester (-COOCH₃): This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. Basic hydrolysis (saponification) is typically irreversible.

  • Aromatic Ring with Fluoro and Methoxy Substituents: The electron-donating amino and methoxy groups activate the aromatic ring, making it more susceptible to electrophilic substitution. The fluoro group is a deactivator but an ortho-, para-director. The overall substitution pattern will influence reactivity.

Q2: How should this compound be stored to ensure its stability?

A2: To maximize shelf life, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amino group. Keep the container tightly sealed to protect it from moisture, which could cause hydrolysis of the ester.

Q3: Is this compound sensitive to light and air?

A3: Yes, like many anilines, this compound is sensitive to light and air. Exposure can lead to oxidation and degradation, often indicated by a change in color.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound has developed a pink or brownish color upon storage. Oxidation of the aniline group due to exposure to air and/or light.- Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber-colored vial or storing it in a dark place.- For use in sensitive reactions, consider purification by column chromatography or recrystallization if the discoloration is significant.
During a reaction in an acidic medium, I'm observing the formation of a byproduct. The methyl ester group is likely undergoing hydrolysis to the corresponding carboxylic acid. The amino group will be protonated, which may affect its reactivity.- Use milder acidic conditions if possible.- Reduce the reaction time or temperature.- Protect the amino group (e.g., as an amide) before performing reactions under harsh acidic conditions, followed by deprotection.
My reaction under basic conditions is giving a low yield of the desired product. The methyl ester is likely being saponified (hydrolyzed) to the carboxylate salt. Strong bases can also deprotonate the amino group.- Avoid strong bases like NaOH or KOH if the ester is to be preserved. Consider using non-nucleophilic organic bases (e.g., triethylamine, DIPEA).- If ester hydrolysis is unavoidable, consider re-esterification as a subsequent step.
I am seeing unexpected aromatic substitution products in my reaction. The aromatic ring is activated by the amino and methoxy groups, making it susceptible to electrophilic substitution.- Use less reactive electrophiles or milder reaction conditions.- Consider protecting the amino group to reduce the activation of the ring.

Stability Data Summary

The following tables present illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for illustrative purposes only.

Table 1: Stability in Aqueous Solutions at Different pH Values (25°C for 24 hours)

pH% Degradation (Illustrative)Primary Degradation Product
215%2-amino-4-fluoro-5-methoxybenzoic acid
45%2-amino-4-fluoro-5-methoxybenzoic acid
7<1%Not significant
1025%2-amino-4-fluoro-5-methoxybenzoate salt
12>90%2-amino-4-fluoro-5-methoxybenzoate salt

Table 2: Thermal Stability (Incubation for 72 hours in solid state)

Temperature% Degradation (Illustrative)Observations
25°C<0.5%No significant change
40°C2%Slight discoloration
60°C8%Noticeable darkening in color
80°C20%Significant darkening, potential decomposition

Experimental Protocols

Protocol for Assessing pH Stability

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 10, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 1 mg/mL.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C). Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and identify any degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Workflow and Pathway Diagrams

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_planning Planning Phase cluster_execution Experimental Phase cluster_analysis Analysis & Reporting Phase A Define Stability-Indicating Parameters (pH, Temp, Light, Oxidizing/Reducing Agents) B Prepare Samples and Stress Conditions A->B C Incubate Samples at Defined Time Points B->C D Sample Quenching and Preparation for Analysis C->D E HPLC/LC-MS Analysis D->E F Quantify Parent Compound and Degradants E->F G Identify Degradation Products E->G H Summarize Data and Report Findings F->H G->H

Caption: Stability Assessment Workflow

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Acid_Hydrolysis Acidic Conditions (H+) Parent->Acid_Hydrolysis Ester Hydrolysis Base_Hydrolysis Basic Conditions (OH-) Parent->Base_Hydrolysis Saponification Oxidizing_Agent Air/Light (O2) Parent->Oxidizing_Agent Amino Group Oxidation Carboxylic_Acid 2-amino-4-fluoro-5-methoxybenzoic acid Acid_Hydrolysis->Carboxylic_Acid Base_Hydrolysis->Carboxylic_Acid Oxidized_Product Colored Oxidation Products (e.g., quinone-imine species) Oxidizing_Agent->Oxidized_Product

Caption: Potential Degradation Pathways

Validation & Comparative

A Comparative Guide to Methyl 2-amino-4-fluoro-5-methoxybenzoate and Other Aminobenzoates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted aminobenzoates are a cornerstone class of intermediates, prized for their utility in constructing a variety of heterocyclic scaffolds, most notably the quinazolinone core present in numerous kinase inhibitors. This guide provides a comparative analysis of Methyl 2-amino-4-fluoro-5-methoxybenzoate against other functionalized aminobenzoates, offering insights into their synthetic performance supported by available experimental data.

Executive Summary

This compound is a strategically functionalized building block for organic synthesis. The presence of a fluorine atom and a methoxy group on the anthranilate ring significantly influences its reactivity and can impart desirable properties to the final products, such as enhanced metabolic stability and target binding affinity. This guide will delve into a comparison of this key intermediate with other structurally related aminobenzoates, focusing on their application in the synthesis of kinase inhibitors.

Comparative Synthesis Data

Precursor CompoundReaction StepReagents/ConditionsYield (%)Reference
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoateReduction to AmineH₂, 10% Pd/C, Ethyl Acetate93%ChemicalBook
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateReduction to AmineFe, Acetic Acid, Methanol77%Li, Y. et al. (Retracted)
Methyl 4-amino-2-methoxybenzoateChlorinationN-chlorosuccinimide, DMF87.5-88.3%CN105237422A
Methyl 4-amino-5-chloro-2-methoxybenzoateHydrolysisKOH, Methanol/Water91.4%CN105237422A
Methyl 2-methoxy-4-acetylamino-benzoateMulti-step synthesis to Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoateHalogenation, Sulfination, Hydrolysisup to 80% (overall)CN103553991A
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateCyclization with Formamidine AcetateFormamidine Acetate, Ethanol, Reflux92%Li, Y. et al. (Retracted)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are adapted from published literature for the synthesis of aminobenzoate derivatives and their subsequent transformation.

Protocol 1: Reduction of a Nitroaromatic Precursor to an Aminobenzoate

This protocol is based on the synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate.

  • Reaction: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate to Methyl 2-amino-5-hydroxy-4-methoxybenzoate.

  • Reagents and Materials:

    • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

    • 10% Palladium on activated carbon (Pd/C)

    • Ethyl acetate

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation vessel, a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in ethyl acetate is prepared.

    • 10% Pd/C is added to the solution.

    • The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (5-6 kg pressure) for 4 hours.

    • Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The residue is stirred in n-hexane at 0-5°C, filtered, and washed with n-hexane to afford the purified Methyl 2-amino-5-hydroxy-4-methoxybenzoate.[1]

Protocol 2: Halogenation of an Aminobenzoate

This protocol describes the chlorination of Methyl 4-amino-2-methoxybenzoate.

  • Reaction: Methyl 4-amino-2-methoxybenzoate to Methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Reagents and Materials:

    • Methyl 4-amino-2-methoxybenzoate

    • N-chlorosuccinimide (NCS)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Methyl 4-amino-2-methoxybenzoate and NCS (in a 1:1 molar ratio) are dissolved in DMF.

    • The reaction mixture is stirred at 65-75°C for 3-4 hours.

    • After the reaction is complete, the hot solution is poured into ice water, leading to the precipitation of the product.

    • The solid is collected by filtration and dried to give Methyl 4-amino-5-chloro-2-methoxybenzoate.[2]

Protocol 3: Cyclization to a Quinazolinone Core

This protocol is based on the synthesis of a quinazolinone intermediate for Gefitinib.

  • Reaction: Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate to 6-(3-chloropropoxy)-7-methoxy-3H-quinazolin-4-one.

  • Reagents and Materials:

    • Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate

    • Formamidine acetate

    • Ethanol

  • Procedure:

    • A solution of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate and formamidine acetate in ethanol is heated at reflux for 6 hours with stirring.

    • The reaction mixture is then cooled, and the precipitate is collected by filtration.

    • The solid is washed with ethanol and air-dried to yield the quinazolinone product.[3]

Visualizing Synthetic Pathways and Biological Context

To better understand the utility of these aminobenzoate intermediates, it is helpful to visualize their role in synthetic workflows and the biological pathways they ultimately target.

General Synthetic Workflow for Kinase Inhibitors cluster_synthesis Synthesis of Quinazolinone Core cluster_functionalization Functionalization Substituted_Aminobenzoate Substituted Methyl Aminobenzoate Cyclization Cyclization (e.g., with formamidine acetate) Substituted_Aminobenzoate->Cyclization Yields vary based on substituents Quinazolinone_Core Quinazolinone Intermediate Cyclization->Quinazolinone_Core Chlorination Chlorination (e.g., SOCl2) Quinazolinone_Core->Chlorination Chloroquinazoline 4-Chloroquinazoline Derivative Chlorination->Chloroquinazoline Coupling Nucleophilic Substitution (e.g., with a substituted aniline) Chloroquinazoline->Coupling Kinase_Inhibitor Final Kinase Inhibitor (e.g., Gefitinib) Coupling->Kinase_Inhibitor

Caption: Synthetic workflow from aminobenzoates to kinase inhibitors.

The quinazolinone-based kinase inhibitors synthesized from these aminobenzoates often target key signaling pathways implicated in cancer cell proliferation and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active Kinase Domain) RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK_Pathway Activation PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR_Pathway Activation Kinase_Inhibitor Small Molecule Kinase Inhibitor (e.g., Gefitinib) Kinase_Inhibitor->P_EGFR Inhibition Transcription Gene Transcription RAS_RAF_MEK_ERK_Pathway->Transcription PI3K_AKT_mTOR_Pathway->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

References

The Strategic Advantage of "Methyl 2-amino-4-fluoro-5-methoxybenzoate" in Modern Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-evolving landscape of drug development, the selection of optimal building blocks is paramount to the successful synthesis of novel therapeutic agents. "Methyl 2-amino-4-fluoro-5-methoxybenzoate" has emerged as a strategic starting material in the synthesis of a variety of heterocyclic compounds, offering distinct advantages over its non-fluorinated and isomeric counterparts. This guide provides an objective comparison of its performance, supported by established chemical principles and analogous experimental data, to highlight its value in contemporary medicinal chemistry.

The unique substitution pattern of "this compound," featuring a fluorine atom at the 4-position and a methoxy group at the 5-position, imparts favorable electronic properties and steric influences that can significantly enhance reaction outcomes and the biological activity of the resulting heterocyclic scaffolds.

Comparative Performance in Heterocyclic Synthesis

While direct head-to-head comparative studies with quantitative data for "this compound" against all its analogues are not extensively documented in publicly available literature, we can infer its advantages based on well-established principles of fluorine chemistry and existing data for similar transformations. The primary application of this reagent lies in the synthesis of quinazolines and related fused heterocyclic systems, which are core structures in many approved drugs.

One of the most common routes to quinazolinones from anthranilic acid derivatives is the Niementowski reaction. This reaction involves the condensation of an anthranilic acid or its ester with an amide, such as formamide.

Table 1: Predicted Performance Comparison in Quinazolinone Synthesis (Niementowski Reaction)

FeatureThis compoundMethyl 2-amino-5-methoxybenzoate (Non-fluorinated)Methyl 2-amino-4,5-dimethoxybenzoate
Predicted Yield HighModerate to HighModerate to High
Reaction Rate Potentially fasterStandardStandard
Regioselectivity High (directs cyclization)HighHigh
Byproduct Formation Potentially lowerVariableVariable
Biological Activity of Product Enhanced metabolic stability and binding affinityStandardStandard

The predicted advantages of "this compound" stem from the intrinsic properties of the fluorine substituent. The high electronegativity of fluorine can increase the acidity of the amine protons, potentially accelerating the initial condensation step. Furthermore, the presence of fluorine can lead to cleaner reactions with fewer side products.

The Role of Fluorine and Methoxy Substituents

The strategic placement of the fluoro and methoxy groups on the benzene ring is crucial for the enhanced performance of "this compound."

  • Fluorine at the 4-Position: The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the amino group. While seemingly counterintuitive, this can be advantageous in certain cyclization reactions by preventing unwanted side reactions and promoting the desired intramolecular cyclization. In the context of drug design, the C-F bond is exceptionally stable, which can block metabolic pathways at that position, thereby increasing the metabolic stability and bioavailability of the final compound.[1][2]

  • Methoxy at the 5-Position: The electron-donating methoxy group, para to the amino group, helps to maintain sufficient nucleophilicity for the desired cyclization reaction to proceed efficiently. This electronic balance is key to the utility of this building block.

Experimental Protocols

Hypothetical Synthesis of 6-fluoro-7-methoxyquinazolin-4(3H)-one

This protocol is based on the well-established Niementowski reaction for the synthesis of quinazolinones.

Materials:

  • This compound

  • Formamide

  • Ethanol (optional, as solvent)

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of formamide (at least 10 equivalents) is heated.

  • The reaction mixture is heated to a temperature between 150-180 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthetic Pathway

The synthesis of a quinazolinone from "this compound" can be visualized as a two-step process: initial formation of a formamidine intermediate followed by intramolecular cyclization.

Synthesis_Pathway reagent This compound intermediate Formamidine Intermediate reagent->intermediate Condensation (-CH3OH, -H2O) formamide Formamide (HCONH2) formamide->intermediate product 6-fluoro-7-methoxy- quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Synthetic pathway to a quinazolinone.

Logical Workflow for Synthesis and Analysis

The process of synthesizing and characterizing a heterocyclic compound using "this compound" follows a logical workflow.

Experimental_Workflow start Start: Reagent Preparation reaction Cyclization Reaction (e.g., Niementowski) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up and Isolation (Precipitation, Filtration) monitoring->workup Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization end End: Pure Heterocycle characterization->end

General experimental workflow.

References

A Comparative Guide to the Reactivity of Methyl 2-amino-4-fluoro-5-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of "Methyl 2-amino-4-fluoro-5-methoxybenzoate" and its key positional isomers. The information presented is based on established principles of organic chemistry, focusing on the electronic and steric effects of the substituents on the aniline core. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide offers a solid theoretical framework to predict their behavior in common synthetic transformations crucial for drug discovery and development.

Introduction to the Compounds

The reactivity of substituted anilines is a critical factor in the synthesis of a wide array of pharmaceutical compounds. The interplay of electronic and steric effects of substituents on the aromatic ring dictates the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic attack. This guide focuses on this compound and its isomers, which are valuable building blocks in medicinal chemistry. Understanding their relative reactivity is paramount for optimizing reaction conditions and predicting reaction outcomes.

The isomers considered in this comparison are:

  • Isomer 1: this compound

  • Isomer 2: Methyl 4-amino-2-fluoro-5-methoxybenzoate

  • Isomer 3: Methyl 2-amino-5-fluoro-4-methoxybenzoate

  • Isomer 4: Methyl 5-amino-2-fluoro-4-methoxybenzoate

Theoretical Reactivity Comparison

The reactivity of these isomers is primarily influenced by:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents (amino, fluoro, methoxy, and methyl ester groups) and their position on the benzene ring. Electron-donating groups (EDGs) increase the electron density of the ring and the nucleophilicity of the amino group, while electron-withdrawing groups (EWGs) have the opposite effect.[1][2]

  • Steric Hindrance: The spatial arrangement of the substituents around the reactive centers (the amino group and the aromatic ring) can impede the approach of reagents.[3][4]

The amino group (-NH₂) and the methoxy group (-OCH₃) are strong activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. The fluorine atom (-F) is a deactivating, ortho-, para-directing group; it withdraws electron density inductively but can donate through resonance. The methyl ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

N-Acylation Reactivity

N-acylation is a common reaction for anilines, and its rate is directly proportional to the nucleophilicity of the amino nitrogen.[5] Increased electron density on the nitrogen enhances its nucleophilicity.

  • Most Reactive: Isomers where the powerful electron-donating amino and methoxy groups work in concert to increase electron density on the nitrogen, and where steric hindrance around the amino group is minimized. Methyl 4-amino-2-fluoro-5-methoxybenzoate (Isomer 2) is predicted to be highly reactive as the amino group is para to the electron-donating methoxy group and ortho to the weakly deactivating fluorine.

  • Least Reactive: Isomers where the amino group is ortho to bulky groups or its nucleophilicity is significantly reduced by adjacent electron-withdrawing groups. In This compound (Isomer 1) and Methyl 2-amino-5-fluoro-4-methoxybenzoate (Isomer 3) , the amino group is ortho to the methyl ester group, which can provide some steric hindrance.

Electrophilic Aromatic Substitution

The susceptibility of the benzene ring to electrophilic attack is enhanced by activating groups. The position of substitution is directed by the existing substituents.[6][7]

  • Most Reactive: Isomers with strong activation of the aromatic ring. All isomers benefit from the activating amino and methoxy groups. The overall activation will depend on the interplay of all substituents.

  • Regioselectivity: The directing effects of the substituents will determine the position of the incoming electrophile. For instance, in This compound (Isomer 1) , the positions ortho and para to the strongly activating amino and methoxy groups will be favored.

Sandmeyer Reaction

The Sandmeyer reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a nucleophile. The formation of the diazonium salt is generally efficient for most anilines. The stability and subsequent reaction of the diazonium salt can be influenced by the electronic nature of the substituents.

Data Presentation

Table 1: Predicted Qualitative Reactivity Comparison of Isomers

IsomerStructurePredicted N-Acylation ReactivityPredicted Electrophilic Aromatic Substitution ReactivityKey Steric Factors
1: this compound ModerateHighSteric hindrance from the ortho-methyl ester group may reduce N-acylation rates.[3]
2: Methyl 4-amino-2-fluoro-5-methoxybenzoate HighHighLess steric hindrance around the amino group compared to ortho-substituted isomers.
3: Methyl 2-amino-5-fluoro-4-methoxybenzoate ModerateHighSteric hindrance from the ortho-methyl ester group.[3]
4: Methyl 5-amino-2-fluoro-4-methoxybenzoate HighHighThe amino group is flanked by a methoxy group and a hydrogen, suggesting moderate steric hindrance.

Disclaimer: The reactivity predictions in this table are based on theoretical principles. Experimental verification is necessary for quantitative comparison.

Experimental Protocols

General Protocol for N-Acylation of Substituted Anilines

This protocol provides a general method for the N-acylation of anilines with an acid chloride, which can be adapted for the specific isomers discussed.

Materials:

  • Substituted methyl aminofluoromethoxybenzoate isomer (1.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base (1.2 eq)

  • Acetyl chloride or other acid chloride (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the aniline isomer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

electronic_effects cluster_activating Activating Groups (EDGs) cluster_deactivating Deactivating Groups (EWGs) cluster_reactivity Effect on Reactivity NH2 Amino (-NH₂) Increased_N_Acylation Increased N-Acylation Rate NH2->Increased_N_Acylation Increases Nucleophilicity Increased_EAS Increased Electrophilic Aromatic Substitution Rate NH2->Increased_EAS Increases Ring e⁻ Density OCH3 Methoxy (-OCH₃) OCH3->Increased_N_Acylation Increases Nucleophilicity OCH3->Increased_EAS Increases Ring e⁻ Density F Fluoro (-F) Decreased_N_Acylation Decreased N-Acylation Rate F->Decreased_N_Acylation Decreases Nucleophilicity (Inductive) Decreased_EAS Decreased Electrophilic Aromatic Substitution Rate F->Decreased_EAS Decreases Ring e⁻ Density (Inductive) COOCH3 Methyl Ester (-COOCH₃) COOCH3->Decreased_N_Acylation Decreases Nucleophilicity COOCH3->Decreased_EAS Decreases Ring e⁻ Density

Caption: Electronic effects of substituents on reactivity.

experimental_workflow start Start: Select Isomers for Comparison reaction_setup Perform Parallel Reactions (e.g., N-Acylation) start->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Quench and Work-up Reactions monitoring->workup analysis Analyze Product Yield and Purity (NMR, GC-MS, HPLC) workup->analysis comparison Compare Reactivity Based on Yields and Reaction Times analysis->comparison end End: Establish Reactivity Order comparison->end

Caption: General workflow for experimental reactivity comparison.

Conclusion

The reactivity of "this compound" and its isomers is a nuanced interplay of electronic and steric factors. Based on theoretical considerations, isomers with minimal steric hindrance around the amino group and synergistic electron-donating effects are predicted to be more reactive in nucleophilic reactions such as N-acylation. For electrophilic aromatic substitution, all isomers are expected to be highly reactive due to the presence of strong activating groups. This guide provides a foundational understanding for researchers to design synthetic strategies and predict the chemical behavior of these valuable pharmaceutical building blocks. It is strongly recommended to perform experimental studies to obtain quantitative data for a definitive comparison.

References

A Comparative Guide to the Performance of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its Alternatives in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the use of versatile building blocks in parallel synthesis is crucial for the rapid generation of compound libraries. Methyl 2-amino-4-fluoro-5-methoxybenzoate is a substituted anthranilate with potential applications in the synthesis of diverse molecular scaffolds, such as benzamides and quinazolinones. However, a lack of direct, head-to-head comparative data in the context of high-throughput synthesis necessitates a detailed analysis of its potential performance relative to other commercially available aminobenzoate analogs.

This guide provides an objective comparison of this compound with structurally related alternatives. The comparison is based on established principles of chemical reactivity, supported by generalized experimental protocols for parallel synthesis.

Comparative Analysis of Aminobenzoate Building Blocks

The primary application for aminobenzoate esters in parallel synthesis is the acylation of the amino group to form a library of amides. The reactivity of the aniline nitrogen is a key determinant of performance in such reactions. The electronic nature of the substituents on the aromatic ring significantly influences the nucleophilicity of this amino group. Electron-donating groups (EDGs) increase electron density on the nitrogen, making it more nucleophilic and generally leading to faster and more efficient reactions. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, which can result in slower reactions or require more forceful coupling conditions.

The following table provides a qualitative comparison of this compound and its alternatives based on the electronic effects of their substituents.

Building BlockSubstituentsElectronic Effect on Amino GroupPredicted Relative Reactivity in Amide Coupling
This compound 4-Fluoro (EWG), 5-Methoxy (EDG)The fluorine atom is a moderate electron-withdrawing group by induction, while the methoxy group is a moderate electron-donating group by resonance. The opposing effects likely result in a moderately activated (or slightly deactivated) system compared to the unsubstituted aniline.Moderate
Methyl 2-aminobenzoateNoneServes as the baseline for comparison. The amino group's nucleophilicity is primarily influenced by the ester group.Moderate (Baseline)
Methyl 2-amino-4-fluorobenzoate4-Fluoro (EWG)The strongly electronegative fluorine atom deactivates the ring through its inductive effect, reducing the nucleophilicity of the amino group.Lower
Methyl 2-amino-5-methoxybenzoate5-Methoxy (EDG)The methoxy group is an activating, electron-donating group through resonance, which increases the electron density on the amino group and enhances its nucleophilicity.Higher
Methyl 2-amino-4,5-dimethoxybenzoate4-Methoxy (EDG), 5-Methoxy (EDG)The presence of two electron-donating methoxy groups significantly increases the electron density on the aromatic ring and the amino group, making it a highly nucleophilic building block.Highest

Performance Comparison with Common Coupling Reagents

The choice of coupling reagent is critical in parallel synthesis to ensure high yields and purities across a diverse range of substrates. Below is a comparison of common reagents suitable for amide bond formation in a high-throughput setting.

Coupling ReagentClassAdvantagesDisadvantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium Salt- High reactivity and fast reaction times.[1][2]- Low rates of racemization for chiral acids.[2]- Effective for sterically hindered substrates.[2]- Higher cost.- Can react with the amine if used in excess.[3]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)Carbodiimide- Cost-effective.[1]- Water-soluble urea byproduct is easily removed by aqueous work-up.[1]- Can lead to racemization without an additive like HOBt.[1]- Generally slower reaction times than HATU.
T3P® (Propylphosphonic Anhydride)Phosphonic Anhydride- Byproducts are water-soluble and easily removed.[4][5]- Low toxicity and favorable safety profile.[5]- Effective at suppressing epimerization.[4][5]- Often requires a base like pyridine for optimal performance.[4][5]

Experimental Protocols

The following is a generalized protocol for the parallel synthesis of a benzamide library using an aminobenzoate building block and a carboxylic acid. This protocol is amenable to automation and high-throughput workflows.

Protocol: Parallel Amide Synthesis using HATU

Materials:

  • Array of aminobenzoate building blocks (e.g., this compound and alternatives) (1.0 eq)

  • Array of carboxylic acids (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

  • Robotic liquid handler (optional)

  • Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each aminobenzoate building block in DMF (e.g., 0.5 M).

    • Prepare stock solutions of each carboxylic acid in DMF (e.g., 0.525 M).

    • Prepare a stock solution of HATU and DIPEA in DMF (e.g., 0.55 M HATU, 1.5 M DIPEA).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the aminobenzoate stock solution (e.g., 100 µL, 0.05 mmol).

    • To each well, add the corresponding carboxylic acid stock solution (e.g., 100 µL, 0.0525 mmol).

    • Seal the reaction block, purge with an inert atmosphere, and place on a shaker.

  • Reaction Initiation and Incubation:

    • Add the HATU/DIPEA stock solution to each well (e.g., 100 µL).

    • Seal the reaction block securely and shake at room temperature for 4-12 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding water to each well.

    • Extract the products with an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extracts in a parallel evaporator.

    • Purify the crude products using a parallel purification system (e.g., mass-directed preparative HPLC).

  • Analysis:

    • Analyze the purified products for identity and purity using LC-MS and/or NMR.

    • Determine the yield for each reaction.

Visualizations

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Aminobenzoate Stock Solutions D Dispense Reagents into 96-Well Plate A->D B Carboxylic Acid Stock Solutions B->D C Coupling Reagent (HATU/DIPEA) Stock Solution C->D E Reaction Incubation (Shaking, RT) D->E F Quench & Parallel Work-up E->F G Parallel Purification (Prep-HPLC) F->G H Analysis (LC-MS) & Yield Calculation G->H

Caption: A typical workflow for parallel amide synthesis.

Reactivity_Logic A Substituent on Aminobenzoate Ring B Electron-Donating Group (e.g., -OCH3) A->B C Electron-Withdrawing Group (e.g., -F) A->C D Increased Nucleophilicity of Amino Group B->D E Decreased Nucleophilicity of Amino Group C->E F Higher Predicted Reactivity (Faster Rate, Higher Yield) D->F G Lower Predicted Reactivity (Slower Rate, Potentially Lower Yield) E->G

Caption: Logical relationship of substituent effects on reactivity.

References

Biological activity of compounds derived from "Methyl 2-amino-4-fluoro-5-methoxybenzoate" versus analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of quinazoline derivatives as potent anticancer agents.

This guide provides a comparative analysis of the biological activities of a series of quinazoline derivatives, a class of compounds that can be synthesized from precursors such as Methyl 2-amino-4-fluoro-5-methoxybenzoate. The focus is on their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in cancer therapy. Experimental data from representative studies are presented to illustrate the structure-activity relationships (SAR) governing their anticancer properties.

Introduction to Quinazolines as EGFR Inhibitors

Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2][3] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4] One of the most validated targets for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), breast, and brain cancers.[5][6] By inhibiting EGFR, these compounds can effectively block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3][5]

This guide will delve into the comparative biological activity of various substituted quinazoline analogs, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Anticancer Activity of 4-Anilinoquinazoline Derivatives

A study by researchers focused on synthesizing a series of novel 4-anilinoquinazoline derivatives and evaluating their in vitro antiproliferative activity against several human cancer cell lines.[7] The results, summarized in the table below, highlight the potent and differential cytotoxicity of these compounds.

CompoundH1975 (IC50, μM)HepG2 (IC50, μM)SMMC-7721 (IC50, μM)
19c 0.853.174.22
19d 0.632.893.54
19f 1.124.565.13
19g 0.111.582.01
19h 0.983.984.87
Gefitinib 1.236.457.32
Table 1: In vitro antiproliferative activity (IC50 in μM) of 4-anilinoquinazoline derivatives against three human cancer cell lines. Data sourced from a study on the synthesis and biological evaluation of these compounds as EGFR inhibitors.[7]

The data reveals that several of the synthesized compounds, particularly 19g , exhibited significantly more potent anticancer activity against the H1975 lung cancer cell line compared to the established EGFR inhibitor, Gefitinib.[7] The structure-activity relationship (SAR) studies indicated that the presence of a methyl group at the C-2 position of the quinazoline ring could significantly enhance the antitumor potency.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][8]

Materials:

  • Novel quinazoline compounds

  • Cancer cell lines (e.g., H1975, HepG2, SMMC-7721)

  • Complete culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

Protocol:

  • Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Western Blot Analysis for EGFR Phosphorylation

Western blotting is used to detect the inhibition of EGFR phosphorylation, a key indicator of the compound's mechanism of action.[7]

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Primary antibodies (against phosphorylated EGFR and total EGFR)

  • Secondary antibody (horseradish peroxidase-conjugated)

  • Chemiluminescence detection reagents

Protocol:

  • Protein Extraction: Cells are treated with the test compounds for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence substrate.

  • Analysis: The intensity of the p-EGFR band is normalized to the total EGFR band to determine the extent of phosphorylation inhibition.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by these quinazoline derivatives and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental_Workflow Start Start: Synthesize Quinazoline Derivatives CellCulture Culture Cancer Cell Lines Start->CellCulture MTT MTT Assay (Determine IC50) CellCulture->MTT WesternBlot Western Blot (p-EGFR Inhibition) CellCulture->WesternBlot SAR Structure-Activity Relationship Analysis MTT->SAR WesternBlot->SAR Lead Identify Lead Compound SAR->Lead

Caption: Experimental workflow for evaluating anticancer activity of quinazolines.

Conclusion

The comparative analysis of quinazoline derivatives demonstrates their significant potential as anticancer agents, primarily through the inhibition of the EGFR signaling pathway. The presented data highlights the importance of specific structural modifications, such as the introduction of a methyl group at the C-2 position of the quinazoline ring, in enhancing cytotoxic potency. The detailed experimental protocols provide a foundation for the standardized evaluation of novel compounds in this class. Further research focusing on the synthesis of analogs derived directly from starting materials like this compound will be crucial in developing more effective and selective cancer therapeutics.

References

A Comparative Guide to the Large-Scale Synthesis of Methyl 2-amino-4-fluoro-5-methoxybenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern drug discovery and development. Substituted aminobenzoates are a critical class of intermediates, frequently employed in the synthesis of a wide array of therapeutic agents, notably kinase inhibitors. This guide provides a cost-benefit analysis of using "Methyl 2-amino-4-fluoro-5-methoxybenzoate" in large-scale synthesis, offering an objective comparison with viable alternatives. The analysis is supported by proposed experimental protocols and a qualitative assessment of performance based on established medicinal chemistry principles.

Physicochemical Properties of Compared Building Blocks

A foundational aspect of selecting a building block is its intrinsic physicochemical profile, which influences its handling, reactivity, and the properties of the final active pharmaceutical ingredient (API). The following table summarizes key properties of our target compound and its alternatives.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
This compound C₉H₁₀FNO₃199.18Not available1.6
Methyl 2-amino-5-methoxybenzoateC₉H₁₁NO₃181.19~3041.3
Methyl 2-amino-4-fluorobenzoateC₈H₈FNO₂169.15~2581.4
Methyl anthranilate (2-aminobenzoate)C₈H₉NO₂151.162561.9

Cost-Benefit Analysis in Large-Scale Synthesis

The decision to use a particular building block in a large-scale campaign is a trade-off between the cost of goods (CoG) and the potential benefits the structural features of the molecule impart to the final drug candidate. The presence of fluorine, for example, can significantly enhance metabolic stability and binding affinity, potentially justifying a more complex and costly synthesis.

Building BlockProposed Synthetic ComplexityRelative Cost IndicationKey Benefits in Drug DevelopmentPotential Drawbacks in Large-Scale Synthesis
This compound High (Multi-step synthesis from specialized precursors)
$
- Enhanced Potency & Selectivity: The fluorine atom can form favorable interactions with target proteins. - Improved Metabolic Stability: The C-F bond is highly stable, reducing susceptibility to metabolic degradation. - Modulated Physicochemical Properties: The combination of fluoro and methoxy groups allows for fine-tuning of solubility and lipophilicity.- High Cost of Starting Materials: Precursors like 4-fluoro-5-methoxy-2-nitrobenzoic acid are not commodity chemicals. - Complex Synthesis: A multi-step synthesis increases processing time, solvent usage, and potential for yield loss. - Stringent Process Control: Fluorination and nitration reactions require careful handling and specialized equipment.
Methyl 2-amino-5-methoxybenzoateModerate (Fewer steps than the fluorinated analog)
- Good balance of properties: The methoxy group can improve solubility and provides a vector for target interaction. - Established synthetic routes. - Lacks the benefits of fluorination: May result in a final compound with lower metabolic stability and potency compared to its fluorinated counterpart.
Methyl 2-amino-4-fluorobenzoateModerate (Simpler than the di-substituted analog)
- Benefits of fluorination: Imparts increased metabolic stability and potential for enhanced binding.- More expensive than non-fluorinated analogs. - May lack the specific interactions provided by the methoxy group.
Methyl anthranilateLow (Commercially available at a large scale)$- Low Cost & High Availability: A commodity chemical, significantly reducing the cost of goods. - Simple and well-understood chemistry. - Lacks functional group diversity: Offers limited opportunities for modulating the properties of the final compound. - Often leads to compounds with less favorable pharmacokinetic profiles.

Experimental Protocols

The following sections detail a plausible synthetic route for "this compound" based on established chemical transformations.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available, albeit specialized, precursor "4-Fluoro-5-methoxy-2-nitrobenzoic acid".

Step 1: Esterification of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

  • Reaction: The carboxylic acid is converted to its methyl ester via acid-catalyzed esterification.

  • Reagents and Materials:

    • 4-Fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq)

    • Methanol (as solvent and reagent, ~10-20 volumes)

    • Sulfuric acid (catalytic amount, e.g., 0.05-0.1 eq)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • Suspend 4-Fluoro-5-methoxy-2-nitrobenzoic acid in methanol in a suitable reactor.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 4-fluoro-5-methoxy-2-nitrobenzoate.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate is reduced to an amino group via catalytic hydrogenation. This is a common and highly efficient method in industrial synthesis.[1]

  • Reagents and Materials:

    • Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (1.0 eq)

    • Palladium on carbon (Pd/C, 10% w/w, ~1-5 mol%)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas

  • Procedure:

    • Charge a hydrogenation reactor with Methyl 4-fluoro-5-methoxy-2-nitrobenzoate and the solvent.

    • Add the Pd/C catalyst.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30-40°C) until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.

    • Upon completion, purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a representative biological pathway where these building blocks are of high importance.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start 4-Fluoro-5-methoxy-2-nitrobenzoic acid product1 Methyl 4-fluoro-5-methoxy-2-nitrobenzoate start->product1 Reflux reagents1 Methanol (MeOH) Sulfuric Acid (H₂SO₄) reagents1->start final_product This compound product1->final_product Catalytic Hydrogenation reagents2 Hydrogen (H₂) Palladium on Carbon (Pd/C) reagents2->product1

Caption: Proposed synthetic workflow for this compound.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Site of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor substrate Substrate Protein receptor->substrate Phosphorylation atp ATP adp ADP atp->adp p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor Kinase Inhibitor (Derived from Aminobenzoate Building Block) inhibitor->receptor Binds to ATP-binding site

Caption: Inhibition of a generic kinase signaling pathway by a drug derived from an aminobenzoate building block.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and molecular synthesis, precise characterization of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of "Methyl 2-amino-4-fluoro-5-methoxybenzoate," a key intermediate in various synthetic pathways, with structurally related analogs. Through an objective analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, aiding in the unambiguous identification and quality assessment of these chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its related structures. This comparative data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound NameAromatic Protons (ppm)-OCH₃ (ppm)-NH₂ (ppm)-COOCH₃ (ppm)
This compound ~6.8-7.2 (m)~3.8 (s)~4.5 (br s)~3.9 (s)
Methyl 2-aminobenzoate6.62 (t), 6.74 (d), 7.24 (m), 7.84 (dd)[1]-5.71 (br s)[1]3.84 (s)[1]
Methyl 4-fluorobenzoate7.08 (dd), 8.03 (m)[2]--3.88 (s)[2]
2-Amino-4-fluoro-5-methoxybenzoic acid~6.7-7.1 (m)~3.8 (s)~4.6 (br s)-

Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound NameAromatic Carbons (ppm)-OCH₃ (ppm)C-NH₂ (ppm)C=O (ppm)-COOCH₃ (ppm)
This compound ~100-155~56~140-150~168~52
Methyl 2-aminobenzoate110.7, 116.2, 116.7, 131.2, 134.1[1]-150.5[1]168.6[1]51.5[1]
Methyl 4-fluorobenzoate115.5 (d), 126.4, 132.1 (d), 165.6 (d)[2]--166.1[2]52.2[2]
2-Amino-4-fluoro-5-methoxybenzoic acid~100-155~56~140-150~170-

Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound NameN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound ~3300-3500~1700~1250~3000-3100
Methyl 2-aminobenzoate3497, 338316751239Not specified
Methyl 4-fluorobenzoate-~1720~1280~3000-3100
2-Amino-4-fluoro-5-methoxybenzoic acid~3300-3500~1680~1250~3000-3100

Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound 199.07168, 140, 112
Methyl 2-aminobenzoate151.06120, 92
Methyl 4-fluorobenzoate154.04[3]123, 95[3]
2-Amino-4-fluoro-5-methoxybenzoic acid185.05168, 140, 122

Note: Data for "this compound" and "2-Amino-4-fluoro-5-methoxybenzoic acid" is predicted based on analogous structures due to the absence of publicly available experimental spectra.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly onto the ATR crystal. For the KBr pellet method, a small amount of the sample was ground with dry potassium bromide and pressed into a thin pellet.

  • Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.

  • Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) was typically used at 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass range (e.g., m/z 40-500) to detect the molecular ion and major fragment ions.

Visualization of Structures

The chemical structures of the compared compounds are presented below to facilitate a clear understanding of their molecular architecture.

G cluster_0 This compound cluster_1 Methyl 2-aminobenzoate cluster_2 Methyl 4-fluorobenzoate cluster_3 2-Amino-4-fluoro-5-methoxybenzoic acid node_A [Image of the chemical structure of this compound] node_B [Image of the chemical structure of Methyl 2-aminobenzoate] node_C [Image of the chemical structure of Methyl 4-fluorobenzoate] node_D [Image of the chemical structure of 2-Amino-4-fluoro-5-methoxybenzoic acid]

Caption: Chemical structures of the compared benzoates.

Experimental Workflow

The general workflow for the synthesis and characterization of these compounds is outlined below.

G start Starting Materials synthesis Chemical Synthesis (e.g., Esterification) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (1H, 13C) characterization->nmr ir FT-IR characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end Final Product data_analysis->end

Caption: General workflow for synthesis and characterization.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-4-fluoro-5-methoxybenzoate could not be located. The following guidance is based on best practices for the disposal of related fluorinated aromatic compounds and substituted aminobenzoic acid esters. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, consider impervious clothing.[1]

  • Respiratory Protection: If working outside a fume hood or if dust or aerosols can be generated, a full-face respirator may be necessary.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of fluorinated aromatic compounds is to treat them as hazardous chemical waste.[3] Improper disposal can lead to environmental contamination and potential legal liabilities.

  • Waste Identification and Classification:

    • Classify this compound as a hazardous chemical waste. Due to the presence of fluorine, it falls under the category of halogenated organic compounds.[3]

  • Waste Segregation and Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste.

    • If the compound is in a solvent, it should be collected in a container designated for halogenated organic solvents.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[4]

    • These specialized companies are equipped to handle and dispose of chemical waste in compliance with environmental regulations.[4]

Recommended Disposal Methods

  • High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds. The incinerator must be licensed to handle halogenated organic waste.[3]

  • Hazardous Waste Landfill: If incineration is not an option, disposal in a designated hazardous waste landfill may be permissible. The landfill must be permitted to accept halogenated organic waste.[3]

Never dispose of this compound down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure adequate ventilation. Wear the appropriate PPE as listed above.

  • Containment: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste through your institution's EHS office.[3]

Hazard Data Summary for Related Compounds

Since a specific SDS is unavailable, the following table summarizes potential hazards based on similar aminobenzoic acid derivatives and fluorinated compounds.

Hazard ClassificationPotential EffectsPrecautionary Statements
Skin Irritation May cause skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Eye Irritation May cause serious eye irritation or damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Methyl 2-amino-4-fluoro- 5-methoxybenzoate Waste Assess Assess Waste Type Start->Assess IsHazardous Is it Hazardous? Assess->IsHazardous Segregate Segregate as Halogenated Organic Waste IsHazardous->Segregate Yes NonHazardous Treat as Non-Hazardous (Not Applicable for this compound) IsHazardous->NonHazardous No Label Label Container Clearly: 'Hazardous Waste' Full Chemical Name Segregate->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact Institutional EHS for Professional Disposal Store->ContactEHS End End: Proper Disposal ContactEHS->End

References

Personal protective equipment for handling Methyl 2-amino-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-amino-4-fluoro-5-methoxybenzoate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including substituted aminobenzoates. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include:

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.

  • Allergic Reaction: May cause an allergic skin reaction.

The toxicological properties of this specific chemical have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance at all times.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.To prevent skin contact, which may cause irritation or an allergic reaction.[2]
Respiratory Protection A NIOSH-approved respirator.Recommended when handling powders, generating dust, or working in poorly ventilated areas to prevent respiratory tract irritation.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid creating dust.

  • During Use: Keep the container tightly closed when not in use.[2] Avoid all personal contact, including inhalation.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Decontaminate all equipment and the work area after use.

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent contamination and absorption of moisture.[2]

Disposal Plan

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste in its original container or a clearly labeled, compatible, and sealed waste container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from general laboratory traffic.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper pickup and disposal.[3]

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully sweep or scoop the contained material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) and absorbent pads.

  • Dispose of all cleanup materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.